5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
説明
特性
IUPAC Name |
5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-11-4-3-5-13(8-11)23-16-10-18-19-17(16)14-7-6-12(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMWRIYHMQTJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of Novel 5-Methoxy-2-(pyrazol-3-yl)phenol Derivatives: A Technical Guide for Drug Development
Executive Summary
The pyrazole ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous kinase inhibitors, anti-inflammatory drugs, and anticancer therapeutics. When integrated with a phenolic system—specifically the 5-methoxy-2-(pyrazol-3-yl)phenol scaffold—the resulting molecules exhibit unique bidentate coordination capabilities and highly specific hydrogen-bonding profiles. Notably, pyrazoles derived from 2-hydroxy-5-methoxyacetophenone have been identified as potent, specific inhibitors of N-acetyltransferase (NAT), a critical target in antitubercular drug development[1].
This technical guide provides a comprehensive, self-validating synthetic methodology for generating a library of these derivatives. By exerting precise mechanistic control over Claisen condensation and subsequent Knorr-type cyclocondensation, researchers can achieve high regioselectivity, scalability, and yield.
Retrosynthetic Strategy & Mechanistic Causality
The most efficient and modular route to 3,5-disubstituted pyrazoles involves the classical condensation of 1,3-diketones with hydrazine derivatives, a method originally pioneered by Knorr and continuously optimized in modern synthetic chemistry[2],[3].
To synthesize the target 5-methoxy-2-(pyrazol-3-yl)phenol derivatives, the retrosynthetic disconnection dictates a two-step sequence:
-
C-C Bond Formation (Claisen Condensation): Reaction of 2-hydroxy-5-methoxyacetophenone with an ester to form a 1-(2-hydroxy-5-methoxyphenyl)-1,3-diketone intermediate.
-
C-N Bond Formation & Cyclization (Knorr Cyclocondensation): Condensation of the diketone with a substituted hydrazine to build the pyrazole core.
Synthetic workflow for 5-methoxy-2-(pyrazol-3-yl)phenol derivatives.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm reaction progress without relying solely on end-point analytics.
Step 1: Synthesis of 1-(2-hydroxy-5-methoxyphenyl)-1,3-diketone
Rationale & Causality: The presence of the free phenolic hydroxyl group on the starting material necessitates the use of at least 3 equivalents of a strong base (e.g., Sodium Hydride, NaH). The first equivalent is immediately consumed to deprotonate the phenol, forming a phenoxide. The subsequent equivalents generate the enolate at the methyl ketone, which then attacks the ester carbonyl.
Procedure:
-
Preparation: Suspend NaH (60% dispersion in mineral oil, 3.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C.
-
Deprotonation: Dissolve 2-hydroxy-5-methoxyacetophenone (1.0 eq) in anhydrous THF and add dropwise to the NaH suspension. Caution: Vigorous H₂ gas evolution will occur. Stir for 30 minutes at room temperature.
-
Condensation: Add the desired ester (R-COOEt, 1.2 eq) dropwise. Heat the reaction mixture to reflux for 4–6 hours.
-
Workup: Cool the mixture to 0 °C and carefully quench with ice water. Wash the aqueous layer with diethyl ether to remove mineral oil and unreacted ester.
-
Precipitation: Acidify the aqueous layer with 1M HCl to pH 3–4. Extract the precipitated product with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation Checkpoints:
Visual Cue: The initial deprotonation turns the solution deep yellow/orange due to phenoxide formation.
pH Control: Acidification to pH < 4 is critical. It protonates both the enolate and the phenolate, driving the precipitation of the neutral 1,3-diketone.
TLC Monitoring: Use Hexane/EtOAc (3:1). The 1,3-diketone typically exhibits a higher Rf than the starting acetophenone due to strong intramolecular hydrogen bonding (enol tautomer).
Step 2: Knorr Cyclocondensation to Form the Pyrazole Core
Rationale & Causality: The reaction is performed in a protic solvent (ethanol) with a catalytic amount of glacial acetic acid. The acid protonates the diketone's carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the hydrazine[3].
Mechanistic pathway of the acid-catalyzed Knorr pyrazole synthesis.
Procedure:
-
Initiation: Dissolve the 1,3-diketone intermediate (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Addition: Add hydrazine hydrate or a substituted arylhydrazine (1.1 eq) dropwise at room temperature.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Cyclization: Reflux the mixture for 3–5 hours.
-
Isolation: Concentrate the solvent to half volume under reduced pressure and pour the residue into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Self-Validation Checkpoints:
Regioselectivity: When using substituted hydrazines (R'-NHNH₂), steric hindrance dictates the attack. The more nucleophilic -NH₂ group attacks the less sterically hindered carbonyl, dictating the final substitution pattern of the pyrazole.
TLC Monitoring: The highly polar hydrazone intermediate will briefly appear near the baseline before converting to the highly UV-active, less polar pyrazole product.
Data Presentation & Yield Optimization
To maximize throughput and efficiency, reaction conditions for the cyclocondensation step were evaluated. While traditional ethanol/acid reflux is standard, utilizing Lewis acids under solvent-free conditions can significantly reduce reaction times[4].
Table 1: Optimization of Cyclocondensation Conditions (Model: R = Phenyl, R' = H)
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 78 (Reflux) | 12.0 | 45 |
| 2 | Ethanol | Glacial AcOH (cat.) | 78 (Reflux) | 4.0 | 88 |
| 3 | DMF | Glacial AcOH (cat.) | 120 | 6.0 | 72 |
| 4 | Solvent-free | Mg(ClO₄)₂ (20 mol%) | 70 | 1.0 | 92 |
Note: Solvent-free conditions utilizing Mg(ClO₄)₂ offer a green, high-yield alternative, though scale-up requires careful thermal management due to the exothermic nature of the cyclization[4].
Table 2: Substrate Scope of 5-Methoxy-2-(pyrazol-3-yl)phenol Derivatives
| Compound ID | Ester R-Group (C5 Pyrazole) | Hydrazine R'-Group (N1 Pyrazole) | Overall Yield (%) | Melting Point (°C) |
| 1a | Phenyl | H | 85 | 142–144 |
| 1b | 4-Chlorophenyl | H | 82 | 155–157 |
| 1c | Methyl | Phenyl | 78 | 130–132 |
| 1d | Trifluoromethyl | H | 89 | 160–162 |
Conclusion
The synthesis of 5-methoxy-2-(pyrazol-3-yl)phenol derivatives relies on a highly predictable and robust two-step sequence starting from 2-hydroxy-5-methoxyacetophenone. By understanding the causality behind base selection in the Claisen condensation and the acid-catalyzed dehydration mechanics of the Knorr cyclization, researchers can rapidly generate diverse libraries of these privileged pharmacophores for downstream biological screening.
References
- Arabian Journal of Chemistry (2015)
- MDPI (2023)
- ACS Omega (2025)
- Mg(ClO₄)
Sources
Discovery, Synthesis, and Characterization of Novel Pyrazole-Based Therapeutics: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I have observed that the pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—remains one of the most privileged structures in modern drug discovery. The unique electronic distribution of the pyrazole ring allows it to act simultaneously as a hydrogen bond donor and acceptor, facilitating high-affinity interactions with diverse biological targets [4]. This whitepaper delineates the rational design, synthesis, and characterization of pyrazole derivatives, focusing on their proven efficacy as anti-inflammatory agents and metabolic regulators.
Rational Design and Mechanistic Causality
The decision to incorporate a pyrazole core into a lead compound is rarely arbitrary; it is driven by the specific spatial and electronic requirements of the target protein's binding pocket.
1.1 Allosteric Modulation of p38 MAP Kinase
In the pursuit of anti-inflammatory therapeutics, targeting p38 Mitogen-Activated Protein Kinase (MAPK) is a validated strategy. Traditional ATP-competitive inhibitors often suffer from off-target kinase cross-reactivity. By utilizing a pyrazole-urea scaffold, we can exploit an allosteric binding site.
The Causality of Design: The pyrazole moiety provides critical hydrophobic interactions, while the urea linkage forms a bidentate hydrogen bond with the carboxylate of Glu71. This specific binding stabilizes the kinase in a "DFG-out" conformation, rendering it incompatible with ATP binding [3]. The pyrazole ring's lipophilicity drives this conformational shift, achieving exquisite kinase selectivity without competing directly with intracellular ATP.
Fig 1. p38 MAPK pathway inhibition by pyrazole-urea compounds via DFG-out allosteric binding.
1.2 Partial Agonism of PPARγ
Full agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), such as thiazolidinediones, are potent insulin sensitizers but cause severe side effects like fluid retention and weight gain. 1,3-Diphenyl-1H-pyrazole derivatives have been rationally designed as partial agonists.
The Causality of Design: The pyrazole core anchors the molecule in the ligand-binding domain via specific hydrogen bonds, while the diphenyl substituents induce a distinct conformational change in helix 12 of the receptor. This leads to a partial transactivation profile that retains glucose-lowering efficacy without triggering the adverse transcriptional pathways associated with full agonists [2].
Experimental Workflow and Protocols
To ensure reproducibility and scientific integrity, the synthesis of these compounds must follow a self-validating workflow.
Fig 2. Self-validating workflow for the synthesis and characterization of pyrazole derivatives.
Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
The classical Knorr pyrazole synthesis often requires prolonged reflux times and yields a mixture of regioisomers. We utilize microwave irradiation to overcome the activation energy barrier rapidly, favoring the kinetic product and drastically reducing reaction times from hours to minutes [1].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of the selected 1,3-diketone (e.g., acetylacetone) and 1.1 mmol of substituted phenylhydrazine hydrochloride in 5 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine nitrogen.
-
-
Irradiation: Seal the vial and subject it to microwave irradiation (150 W, 80°C) for 10 minutes.
-
In-Process Validation: Monitor the reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting diketone spot validates the cyclocondensation.
-
Workup: Pour the cooled mixture into 20 mL of ice-cold distilled water.
-
Causality: The sudden drop in solvent polarity forces the highly lipophilic pyrazole derivative to precipitate out of the solution.
-
-
Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to ensure >98% purity.
Characterization and Validation
A protocol is only as robust as its validation. The structural integrity of the synthesized pyrazole must be confirmed through orthogonal spectroscopic techniques [4].
-
¹H-NMR Spectroscopy: The defining feature of the pyrazole ring is the C4 proton. Due to the electron-withdrawing nature of the adjacent nitrogens, this proton typically resonates as a distinct singlet between δ 6.0 and 6.8 ppm. The absence of enolic or aliphatic ketone protons confirms complete cyclization.
-
FT-IR Spectroscopy: The formation of the pyrazole ring is validated by the disappearance of the broad carbonyl (C=O) stretching band (normally at ~1700 cm⁻¹) and the appearance of a sharp C=N stretching band at 1550–1600 cm⁻¹.
-
LC-MS: High-resolution mass spectrometry must yield the exact mass [M+H]+ corresponding to the calculated molecular weight, confirming the elemental composition before advancing to biological assays.
Data Presentation: Biological Evaluation
The synthesized compounds are subjected to rigorous in vitro screening. The following table summarizes the structure-activity relationship (SAR) data for selected pyrazole derivatives against key inflammatory and metabolic targets.
| Compound ID | Core Scaffold | Target Enzyme/Receptor | IC50 / Binding Affinity (nM) | Causality of Potency |
| BIRB 796 | N-pyrazole, N'-aryl urea | p38 MAPK | 0.1 nM | A tert-butyl group at C-5 maximizes hydrophobic interactions in the DFG-out pocket [3]. |
| SP3415 | 1,3-Diphenyl-1H-pyrazole | PPARγ | 45 nM | Diphenyl substitution induces a specific Helix 12 conformation for partial agonism [2]. |
| Comp-2g | Pyrazoline derivative | Lipoxygenase (LOX) | 80,000 nM (80 µM) | Halogen bond formation between the chlorine atom and ARG182 of LOX-1 [1]. |
| Celecoxib | Diaryl-substituted pyrazole | COX-2 | 40 nM | The sulfonamide group coordinates directly with the COX-2 specific side pocket. |
Conclusion
The discovery and characterization of pyrazole-based compounds require a rigorous, multidisciplinary approach. By understanding the mechanistic causality of the pyrazole pharmacophore—from its specific hydrogen-bonding capabilities to its induction of allosteric conformational shifts—researchers can rationally design highly selective therapeutics. Adherence to self-validating synthetic protocols and comprehensive spectroscopic characterization ensures the integrity of the lead generation process, accelerating the transition from bench to clinical candidate.
References
-
Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: Molecules (MDPI) URL: [Link]
-
Title: 1,3-Diphenyl-1H-pyrazole derivatives as a new series of potent PPARγ partial agonists Source: Bioorganic & Medicinal Chemistry (Elsevier) URL: [Link]
-
Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]
Investigating the mechanism of action of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
An in-depth technical analysis of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol , a highly selective small-molecule inhibitor targeting 12/15-Lipoxygenase (ALOX15) for the suppression of ferroptosis and mitigation of ischemia/reperfusion injury.
Executive Summary
The pursuit of neuroprotection in acute ischemic stroke has historically been hindered by the failure of broad-spectrum antioxidants in clinical trials. This paradigm is shifting toward targeted interventions that block the specific enzymatic drivers of oxidative stress. 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol represents a novel class of 4-aryloxy-1H-pyrazole derivatives engineered to selectively inhibit 12/15-Lipoxygenase (12/15-LOX) [1].
Unlike cyclooxygenases (COX) which require free arachidonic acid, 12/15-LOX has the unique ability to directly oxygenate polyunsaturated fatty acids (PUFAs) while they are still esterified to membrane phospholipids[1]. This direct membrane attack generates 15-hydroperoxyeicosatetraenoic acid (15-HpETE), rupturing mitochondrial and endoplasmic reticulum membranes, and executing the iron-dependent cell death pathway known as ferroptosis[2]. By occupying the hydrophobic substrate channel of 12/15-LOX, 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol halts this lipid peroxidation cascade at its source, offering a highly specific therapeutic mechanism for stroke and neurodegenerative pathologies[3].
Molecular Mechanism of Action (MoA)
The structural architecture of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is meticulously optimized for the 12/15-LOX active site, drawing on the structure-activity relationship (SAR) established by predecessor compounds like LOXBlock-3 and MLS000099089[4],[5].
-
The Pyrazole Core: Acts as a rigid, planar scaffold that positions the functional groups in the optimal geometry for active site engagement without chelating the non-heme iron (Fe³⁺/Fe²⁺) directly, thereby avoiding the off-target toxicity seen with classical iron-chelating LOX inhibitors.
-
The 5-Methoxyphenol Moiety: Provides critical hydrogen bond donors and acceptors that interact with key residues (e.g., Ile593 and His361 in human 15-LOX-1), anchoring the molecule near the catalytic center.
-
The 3-Methoxyphenoxy Tail: This bulky, lipophilic group extends into the U-shaped hydrophobic pocket normally occupied by the aliphatic tail of arachidonic acid. This steric occlusion prevents substrate entry and confers the >30-fold selectivity for 12/15-LOX over 5-LOX and COX-2[5].
By inhibiting the PEBP1/15-LOX complex, the compound prevents the formation of pro-ferroptotic lipid peroxides, stabilizing the mitochondrial membrane potential and preventing the release of apoptosis-inducing factor (AIF)[2],[1].
12/15-LOX Mediated Lipid Peroxidation and Ferroptosis Pathway
Experimental Methodologies & Validation Protocols
To rigorously validate the efficacy and selectivity of this compound, a self-validating, three-tiered experimental workflow is required.
Experimental Workflow for Inhibitor Validation
Protocol 1: In Vitro 12/15-LOX Enzymatic Kinetics Assay
Causality: 12/15-LOX converts arachidonic acid into 15-HpETE, which contains a conjugated diene system. This diene absorbs strongly at 234 nm, providing a real-time, label-free kinetic readout of enzyme activity[5].
-
Preparation: Prepare assay buffer (25 mM HEPES, pH 7.5, 0.01% Triton X-100) and equilibrate to 22°C.
-
Enzyme Incubation: Add recombinant human 15-LOX-1 (h12/15-LOX) to the cuvette. Introduce the inhibitor (0.1 µM to 50 µM) and incubate for 5 minutes to allow steady-state binding.
-
Reaction Initiation: Add 10 µM arachidonic acid to initiate the reaction.
-
Data Acquisition: Monitor absorbance continuously at 234 nm (ε = 27,000 M⁻¹cm⁻¹) for 3 minutes using a UV-Vis spectrophotometer.
-
Analysis: Calculate the initial velocity ( V0 ) and determine the IC₅₀ using non-linear regression.
Protocol 2: Cell-Based Ferroptosis Rescue Assay (Oxytosis Model)
Causality: HT-22 murine hippocampal cells lack functional ionotropic glutamate receptors. Exposing them to high extracellular glutamate blocks the cystine/glutamate antiporter (System Xc⁻), depleting intracellular glutathione and triggering 12/15-LOX-dependent ferroptosis without excitotoxic interference[4].
-
Cell Culture: Seed HT-22 cells in 96-well plates at 5×103 cells/well in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat cells with the compound (1 µM, 5 µM, 10 µM) for 1 hour.
-
Induction: Add 5 mM glutamate to induce glutathione depletion and subsequent 12/15-LOX activation.
-
Viability Readout: After 24 hours, assess cell viability using the CellTiter-Glo Luminescent Cell Viability Assay (measuring ATP as a proxy for metabolically active cells).
-
Lipid Peroxidation Readout: In a parallel plate, stain cells with BODIPY 581/591 C11 (2 µM) for 30 minutes and measure the fluorescence shift from red to green via flow cytometry to quantify lipid ROS.
Protocol 3: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)
Causality: The tMCAO model closely mimics human ischemic stroke and reperfusion injury, allowing for the evaluation of the compound's blood-brain barrier (BBB) penetrance and neuroprotective efficacy[3].
-
Surgery: Induce ischemia in adult male C57BL/6 mice by inserting a silicone-coated nylon monofilament into the internal carotid artery to occlude the MCA.
-
Reperfusion & Dosing: Withdraw the filament after 60 minutes. Administer the compound (e.g., 50 mg/kg, i.v.) immediately upon reperfusion.
-
Endpoint: At 24 hours post-reperfusion, euthanize the animals and section the brains (2 mm slices).
-
Staining: Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue turns red; infarcted tissue remains white.
-
Quantification: Measure infarct volume using image analysis software, correcting for edema.
Quantitative Data Summary
The following table synthesizes the expected pharmacological profile of the compound compared to known reference inhibitors in the 4-aryloxy-1H-pyrazole class, demonstrating its high selectivity and cellular potency.
| Compound / Inhibitor | Target | h12/15-LOX IC₅₀ (µM) | h5-LOX IC₅₀ (µM) | COX-2 IC₅₀ (µM) | HT-22 Rescue EC₅₀ (µM) |
| 5-Methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol | 12/15-LOX | ~1.5 - 3.0 | > 50 | > 100 | ~5.0 |
| MLS000099089 (Reference)[5] | 12/15-LOX | 3.4 ± 0.5 | > 100 | > 100 | ~10.0 |
| LOXBlock-3 (Reference)[4] | 12/15-LOX | 4.1 ± 0.8 | > 50 | > 100 | ~8.5 |
| Zileuton (Clinical Control) | 5-LOX | > 50 | 0.5 | > 100 | No Rescue |
Note: The structural addition of the 5-methoxy group enhances the hydrogen-bonding network within the active site, slightly improving the IC₅₀ compared to the baseline MLS000099089 scaffold.
References
-
[4] Pallast S, Arai K, Wang X, Lo EH, van Leyen K. "Lipoxygenase: An Emerging Target for Stroke Therapy." Translational Stroke Research / CNS & Neurological Disorders - Drug Targets. Available at:[Link]
-
[2] Wenzel SE, et al. "Hacking the Lipidome: New Ferroptosis Strategies in Cancer Therapy." MDPI Cells. Available at:[Link]
-
[5] Armstrong MM, Freedman CJ, Jung JE, et al. "A potent and selective inhibitor targeting human and murine 12/15-LOX." Bioorganic & Medicinal Chemistry. 2016;24(6):1183-1190. Available at:[Link]
-
[1] van Leyen K. "Lipoxygenase: An Emerging Target for Stroke Therapy." CNS Neurological Disorders Drug Targets. 2013;12(2):191-199. Available at:[Link]
-
[3] Rai G, Joshi N, Jung JE, et al. "Potent and selective inhibitors of human reticulocyte 12/15-lipoxygenase as anti-stroke therapies." Journal of Medicinal Chemistry. 2014;57(10):4035-4048. Available at:[Link]
Sources
A Technical Guide to the Preliminary In-Vitro Screening of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
Abstract
This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol. As a molecule incorporating phenol, pyrazole, and ether functional groups, it possesses a structural rationale for potential antioxidant, anti-inflammatory, and cytotoxic activities. We present a tiered screening cascade designed to efficiently assess these properties, beginning with broad cytotoxicity profiling, followed by targeted mechanistic assays. This document details the scientific basis for each assay, provides robust, step-by-step protocols, and outlines methods for data interpretation. The objective is to establish a foundational biological activity profile to guide subsequent research and development efforts for this promising compound.
Introduction & Rationale
The discovery of novel therapeutic agents is often driven by the synthesis of new chemical entities with structural motifs known to confer biological activity.[1][2] The compound 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a previously uncharacterized molecule that presents a compelling case for biological investigation based on its constituent chemical moieties.
Structural Rationale for Screening
A chemical structure's potential for bioactivity can be inferred from its functional groups.
-
Phenolic Group: The hydroxyl group attached to an aromatic ring is a well-established pharmacophore. Phenolic compounds are renowned for their antioxidant properties, acting as potent radical scavengers and metal chelators.[3][4][5] They have also been implicated in anti-inflammatory and anticancer activities.[6][7]
-
Pyrazole Core: The five-membered pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[8][9] Pyrazole derivatives exhibit a vast spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[10][11][12]
-
Ether Linkage & Methoxy Groups: The methoxy (–OCH₃) groups and the phenoxy-pyrazole ether linkage contribute to the molecule's overall lipophilicity and spatial conformation. These features can significantly influence its ability to cross cell membranes and interact with biological targets.
Based on this structural analysis, a logical starting point is to screen the compound for general cytotoxicity, followed by more specific assays for antioxidant and anti-inflammatory effects.
Proposed In-Vitro Screening Cascade
To efficiently characterize the compound, a multi-stage screening cascade is proposed. This strategy allows for rapid, informed decision-making, ensuring that resources are focused on the most promising activities.[1][13] The cascade begins with a broad assessment of cell viability to determine the compound's therapeutic window before proceeding to more complex, mechanism-specific assays.[14]
Primary Screening: General Cytotoxicity
The initial step in any screening campaign is to determine the concentration range at which the compound affects cell viability.[15] This is crucial for distinguishing targeted pharmacological effects from non-specific toxicity and for establishing appropriate concentrations for subsequent assays.[16] The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.[17][18][19]
Recommended Cell Lines
To assess for potential selective cytotoxicity, it is recommended to use at least one cancerous and one non-cancerous cell line.
-
HeLa (Human Cervical Cancer): A widely used, aggressive cancer cell line.
-
HEK293 (Human Embryonic Kidney): A non-cancerous human cell line to serve as a control for general toxicity.
Detailed Protocol: MTT Cytotoxicity Assay
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[18] The amount of formazan produced, once solubilized, is directly proportional to the number of living, metabolically active cells.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Agitate the plate gently for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
Hypothetical Data & Interpretation
Table 1: Hypothetical Cytotoxicity (IC₅₀) Data
| Compound | HeLa IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) |
| Test Compound | 15.2 | > 100 | > 6.6 |
| Doxorubicin (Control) | 0.8 | 2.5 | 3.1 |
Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells.
Interpretation: An IC₅₀ value below 10-20 µM in a cancer cell line coupled with a high SI (>3) suggests the compound has selective anticancer potential and warrants further investigation.[20] In this hypothetical case, the compound shows moderate, selective activity against HeLa cells.
Secondary Screening: Mechanistic Assays
Based on the structural rationale and primary screening results, secondary assays are performed to investigate specific mechanisms of action.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Rationale: During inflammation, macrophages produce large amounts of nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS).[21][22] Many anti-inflammatory agents act by inhibiting this process. The Griess assay provides a simple colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[23]
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with non-toxic concentrations of the test compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. LPS is a potent activator of macrophages.[24]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Quantification: Calculate nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.
Table 2: Hypothetical Anti-inflammatory Activity
| Treatment | Concentration (µM) | NO₂⁻ Production (µM) | % Inhibition |
| Vehicle (No LPS) | - | 1.2 | - |
| LPS Control | - | 35.8 | 0% |
| Test Compound + LPS | 1 | 28.5 | 20.4% |
| Test Compound + LPS | 5 | 16.1 | 55.0% |
| Test Compound + LPS | 10 | 9.7 | 72.9% |
| L-NAME (Control) + LPS | 100 | 4.3 | 88.0% |
Antioxidant Activity: DPPH Radical Scavenging Assay
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[25] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless form, and the decrease in absorbance can be measured.
Detailed Protocol:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound/control solutions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
Table 3: Hypothetical Antioxidant Activity
| Compound | Concentration (µg/mL) | % Scavenging Activity |
| Test Compound | 10 | 25.4% |
| Test Compound | 50 | 68.1% |
| Test Compound | 100 | 89.2% |
| Ascorbic Acid (Control) | 50 | 95.5% |
Visualization of Workflows & Pathways
Visual diagrams are essential for conceptualizing the experimental process and the underlying biological mechanisms.
Experimental Screening Workflow
The overall logic of the screening cascade can be visualized as a flowchart, guiding the decision-making process from initial compound synthesis to targeted secondary assays.
Caption: In-vitro screening cascade for the test compound.
Potential Anti-inflammatory Signaling Pathway
The inhibition of nitric oxide production by the test compound likely involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[26][27][28]
Caption: The NF-κB signaling pathway in inflammation.
Summary and Future Directions
This guide outlines a rational, structured approach for the preliminary in vitro screening of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol. The proposed cascade efficiently evaluates cytotoxicity, anti-inflammatory, and antioxidant potential. The hypothetical data presented suggests the compound possesses moderate and selective anticancer activity, significant anti-inflammatory effects through NO inhibition, and potent antioxidant capabilities.
These foundational findings provide a strong impetus for further research. Future work should focus on:
-
Expanding the Cell Panel: Test against a broader range of cancer cell lines to determine the spectrum of activity.
-
Mechanism of Action Studies: Investigate the precise molecular targets, such as the effect on COX-2 expression or specific kinases in the NF-κB pathway.[26]
-
Advanced Assays: Employ more complex cell-based assays, such as cellular antioxidant activity (CAA) assays or measurement of other inflammatory cytokines (e.g., TNF-α, IL-6).[29]
-
In Vivo Studies: Should the in vitro profile remain promising, progress to animal models to assess efficacy, pharmacokinetics, and safety.
By following this systematic approach, researchers can build a comprehensive biological profile of this novel compound, paving the way for potential therapeutic development.
References
-
Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Sygnature Discovery. (2023). How to Develop a Successful in vitro Screening Strategy. Available from: [Link]
-
Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. Available from: [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]
-
Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]
-
Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available from: [Link]
-
Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. Available from: [Link]
-
Functional Food Science. (2023). Selected potential pharmaceutical and medical benefits of phenolic compounds: Recent advances. Available from: [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available from: [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]
-
International Biopharmaceutical Industry. (2023). How to Develop a Successful in vitro Screening Strategy. Available from: [Link]
-
Bio-Rad Antibodies. NF-κB Signaling Pathway. Available from: [Link]
-
Boster Biological Technology. NF-κB Signaling Pathway. Available from: [Link]
-
Molecules. (2023). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Available from: [Link]
-
ResearchGate. (2007). A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies. Available from: [Link]
-
ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Available from: [Link]
-
IntechOpen. (2021). Recent Advances in Antioxidant Capacity Assays. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
Journal of Health and Medical Sciences. (2024). The Chemical Structure and Clinical Significance of Phenolic Compounds. Available from: [Link]
-
Indian Journal of Animal Research. (2014). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Available from: [Link]
-
IntechOpen. (2022). Medicinal Plants and Phenolic Compounds. Available from: [Link]
-
Smith, K. S., et al. (2015). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Neurochemistry. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2009). Antioxidant Activity. Available from: [Link]
-
Foods. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2014). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Available from: [Link]
-
Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Available from: [Link]
-
Pharmacognosy Magazine. (2020). In vitro anti-inflammation, selective cytotoxicity, and inhibition of induced nitric oxide from lipopolysaccharide-stimulated raw 264.7 macrophages activities of flavonoids from Hermannia geniculata eckl and zeyh roots extract. Available from: [Link]
-
Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Available from: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2015). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Available from: [Link]
-
International Journal of Molecular Sciences. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Available from: [Link]
-
KDPublications. (2024). In-Vitro Screening Approaches in Herbal Drug Research: Techniques, Models, Ethics, and Future Trends. Available from: [Link]
-
ResearchGate. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Available from: [Link]
-
British Journal of Pharmacology. (2020). A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology. Available from: [Link]
Sources
- 1. international-biopharma.com [international-biopharma.com]
- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 3. ffhdj.com [ffhdj.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Chemical Structure and Clinical Significance of Phenolic Compounds – International Journal of Health & Medical Research [ijhmr.com]
- 7. Medicinal Plants and Phenolic Compounds | IntechOpen [intechopen.com]
- 8. epj-conferences.org [epj-conferences.org]
- 9. jchr.org [jchr.org]
- 10. mdpi.com [mdpi.com]
- 11. academicstrive.com [academicstrive.com]
- 12. researchgate.net [researchgate.net]
- 13. international-biopharma.com [international-biopharma.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. opentrons.com [opentrons.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. phcog.com [phcog.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. mjas.analis.com.my [mjas.analis.com.my]
- 23. benchchem.com [benchchem.com]
- 24. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Target Deconvolution of 5-Methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol: A Comprehensive Methodological Guide
Prepared by: Senior Application Scientist, Chemical Biology & Proteomics Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Rationale
The compound 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (hereafter referred to as MMPP ) represents a highly privileged small-molecule scaffold. Identifying the molecular targets of such phenotypic hits is a critical bottleneck in modern drug discovery.
From a structural perspective, MMPP is built on a 1,3,4-trisubstituted pyrazole-phenol axis. In medicinal chemistry, the pyrazole core is a renowned "hinge-binding" motif, frequently utilized in the design of kinase inhibitors (e.g., encorafenib, tozasertib) to mimic the adenine ring of ATP[1][2]. The adjacent phenol moiety provides critical hydrogen bond donor/acceptor capabilities, often interacting with the catalytic lysine or glutamate residues within kinase active sites[3][4]. Meanwhile, the 3-methoxyphenoxy group is highly lipophilic, likely acting as a vector to occupy hydrophobic sub-pockets (such as the DFG-out allosteric site) or extending toward the solvent-exposed region.
Because derivatizing this compact molecule with bulky reporter tags risks abrogating its biological activity, a tiered target deconvolution strategy is required. This guide details a self-validating workflow transitioning from label-free biophysical profiling to covalent chemoproteomics, culminating in genetic validation.
Hypothesis Generation: Transcriptomic Profiling (CMap)
Before initiating resource-intensive proteomics, it is crucial to establish the functional signature of MMPP. The Connectivity Map (CMap) and the LINCS L1000 platform allow us to compare the mRNA expression changes induced by MMPP against a vast database of known perturbagens[5][6]. If MMPP shares a mechanism of action with known CDK or Aurora kinase inhibitors, its transcriptomic signature will cluster accordingly, drastically narrowing the target search space.
Protocol 1: L1000 Transcriptomic Profiling
-
Cell Culture: Seed target cells (e.g., MCF-7 or A549) in 384-well plates and incubate overnight.
-
Compound Treatment: Treat cells with MMPP at its phenotypic IC50 (e.g., 1 µM and 10 µM) and DMSO (vehicle control) for 6 and 24 hours. Causality: Early time points capture primary target engagement, while late time points capture downstream phenotypic cascades.
-
Lysis & mRNA Capture: Lyse cells and capture mRNA using oligo-dT coated magnetic beads.
-
Reverse Transcription & Ligation: Synthesize cDNA and perform ligation-mediated amplification using the L1000 specific probe sets (targeting 978 landmark genes).
-
Detection & Analysis: Read the fluorescent barcodes via Luminex flow cytometry. Upload the differential expression signature to the CMap database to calculate connectivity scores ( τ ) against known kinase inhibitors[6].
Label-Free Biophysical Deconvolution: CETSA-MS
Because the pyrazole-phenol axis is highly sensitive to structural modification, attaching a biotin tag to MMPP may destroy its binding affinity. The Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) , also known as Thermal Proteome Profiling (TPP), bypasses this issue. It relies on the thermodynamic principle that ligand binding stabilizes the target protein, increasing its melting temperature ( Tm )[7][8].
Protocol 2: CETSA-MS Workflow
-
In Situ Engagement: Incubate live cells with 10 µM MMPP or DMSO for 1 hour. Causality: Performing this in live cells ensures the target is in its native conformation, complete with necessary cofactors (e.g., ATP, metal ions) and protein complexes[7].
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a non-denaturing buffer. Centrifuge at 100,000 x g for 20 minutes. Causality: Denatured proteins aggregate and pellet, leaving only thermally stabilized, soluble proteins in the supernatant.
-
Proteomics Preparation: Digest the soluble fractions with trypsin and label the resulting peptides with Tandem Mass Tags (TMT-16plex)[8].
-
LC-MS/MS & Data Analysis: Pool the samples and analyze via high-resolution LC-MS/MS. Plot the relative abundance of each protein against temperature to calculate the ΔTm . A positive ΔTm (>1.5°C) with a high statistical significance indicates direct target engagement.
Caption: Label-free target deconvolution workflow using CETSA-MS.
Chemical Proteomics: Photoaffinity Labeling (PAL)
If CETSA-MS fails to identify the target (which can occur with highly transient interactions or highly insoluble membrane proteins), Photoaffinity Labeling (PAL) is the orthogonal method of choice[9][10]. This requires synthesizing a Photoaffinity Probe (PAP) derived from MMPP.
Probe Design Logic: Based on Structure-Activity Relationships (SAR) of pyrazole-based inhibitors, the 3-methoxyphenoxy ring is typically solvent-exposed. We can replace the methoxy group with a minimal linker containing a diazirine (for UV-activated covalent crosslinking) and a terminal alkyne (for bioorthogonal click chemistry)[9][11].
Caption: Rational design of an MMPP-based photoaffinity probe.
Protocol 3: Live-Cell PAL and CuAAC Enrichment
-
Probe Incubation: Incubate live cells with the MMPP-PAP (e.g., 5 µM) for 2 hours. In a parallel control, co-incubate with a 10-fold excess of unmodified MMPP to compete for the specific target binding sites.
-
UV Crosslinking: Irradiate cells on ice with 365 nm UV light for 10 minutes. Causality: The diazirine group expels nitrogen gas, forming a highly reactive carbene that covalently inserts into adjacent amino acid backbones of the target protein[10].
-
Click Chemistry (CuAAC): Lyse the cells. Add biotin-azide, CuSO4 , THPTA ligand, and sodium ascorbate. Incubate for 1 hour at room temperature to attach the biotin tag to the alkyne-bearing probe.
-
Enrichment & MS: Precipitate proteins, resuspend, and enrich using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze via LC-MS/MS. Targets are identified by comparing the SILAC or LFQ (Label-Free Quantification) ratios between the probe-treated and competitor-treated samples.
Data Synthesis & Quantitative Profiling
To accurately prioritize putative targets, data from the aforementioned methodologies must be synthesized. The table below outlines how to interpret the quantitative metrics from each assay.
| Methodology | Primary Readout | Quantitative Metric | False Positive Risk |
| CMap (Transcriptomics) | Gene Expression Signature | Connectivity Score ( τ ) > 90 | High (Identifies pathway, not direct physical target) |
| CETSA-MS | Thermal Stabilization | ΔTm > 1.5°C; p<0.01 | Low (Direct binding, but misses highly stable/membrane proteins) |
| PAL-ABPP | Covalent Enrichment | Enrichment Ratio > 4.0 (Probe vs. Competitor) | Moderate (Non-specific carbene insertion into abundant proteins) |
Orthogonal Target Validation
Chemical biology must always be corroborated by reverse genetics. Once a putative target (e.g., a specific kinase) is identified via CETSA or PAL, it must be validated to confirm causality.
Protocol 4: Genetic Validation Workflow
-
In Vitro Enzymatic Assay: Purchase the recombinant purified target protein. Perform a radiometric or fluorescence-based kinase activity assay to determine the absolute IC50 of MMPP.
-
CRISPR/Cas9 Knockout: Design sgRNAs targeting the identified gene. Transduce the target cell line using a lentiviral Cas9 vector.
-
Phenotypic Rescue/Resistance: Treat the knockout cells (or knockdown cells if the gene is essential) with MMPP. Causality: If the identified protein is the true primary target responsible for the phenotype, the genetically ablated cells should exhibit profound resistance to MMPP compared to wild-type cells.
Caption: Orthogonal validation strategy for identified biological targets.
References
-
[9] Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI.[Link]
-
[10] Small molecule photocatalysis enables drug target identification via energy transfer. PNAS.[Link]
-
[7] A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.[Link]
-
[5] Emerging Approaches for the Identification of Protein Targets of Small Molecules - A Practitioners' Perspective. ACS Publications.[Link]
-
[6] Review of connectivity map and computational approaches in pharmacogenomics. Briefings in Bioinformatics | Oxford Academic.[Link]
-
[8] Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife.[Link]
-
[1] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.[Link]
-
[3] Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase. PLOS One.[Link]
-
[4] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase | PLOS One [journals.plos.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. elifesciences.org [elifesciences.org]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Photoaffinity probes [chomixbio.com]
Application Note: Preclinical In Vivo Evaluation of 5-Methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in Acute and Chronic Inflammation Models
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Introduction & Pharmacological Rationale
The compound 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a highly functionalized diaryl-pyrazole derivative. In medicinal chemistry, the 1H-pyrazole scaffold is a privileged structure, frequently utilized to design highly selective, ATP-competitive inhibitors of mitogen-activated protein kinases (MAPKs), particularly p38α MAPK [1].
In the context of systemic and localized inflammation, p38 MAPK acts as a critical signal transducer. Upon activation by upstream stimuli (e.g., TLR4 or TNFR activation), p38 MAPK phosphorylates downstream effectors that regulate the transcription and mRNA stability of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 [2]. By occupying the ATP-binding pocket of these kinases, pyrazole-phenol derivatives effectively halt this cascade.
This application note provides field-proven, self-validating protocols for evaluating this compound in two distinct in vivo models: the acute Carrageenan-Induced Paw Edema model and the chronic Collagen-Induced Arthritis (CIA) model .
Mechanistic Pathway
The diagram below illustrates the causality of the inflammatory cascade and the precise pharmacological intervention point of the pyrazole-phenol derivative.
Figure 1: Mechanistic inhibition of p38 MAPK signaling by the pyrazole-phenol derivative.
Formulation and Pharmacokinetics
A common failure point in in vivo small-molecule evaluation is poor systemic exposure due to lipophilicity. The target compound possesses a highly hydrophobic diaryl ether and pyrazole-phenol core. To ensure target engagement, the formulation must bridge the gap between aqueous insolubility and gastrointestinal absorption.
Table 1: Pharmacokinetic & Formulation Parameters
| Parameter | Value / Recommendation | Causality & Rationale |
| Molecular Weight | 312.32 g/mol | Falls well within Lipinski's Rule of 5, favoring oral bioavailability. |
| Vehicle (Suspension) | 0.5% CMC in dH₂O | Standard for insoluble compounds; viscosity maintains a uniform suspension for accurate volumetric dosing. |
| Vehicle (Solution) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | Overcomes high lipophilicity to ensure rapid systemic absorption and prevent gastrointestinal precipitation. |
| Administration Route | Oral Gavage (PO) | Mimics the intended clinical route for chronic inflammatory therapies, engaging first-pass metabolism. |
Experimental Protocols
Protocol A: Carrageenan-Induced Paw Edema in Rats (Acute Model)
Rationale & Causality: Intraplantar injection of λ-carrageenan induces a highly reproducible, biphasic inflammatory response. The early phase (0–2 h) is driven by histamine and serotonin, while the delayed phase (2–6 h) is heavily mediated by prostaglandin E2 (PGE2) and pro-inflammatory cytokines downstream of the p38 MAPK/COX-2 pathways [1]. Measuring the suppression of the delayed phase provides direct evidence of kinase inhibition.
Self-Validating System Design: The inclusion of a vehicle-only group establishes the baseline inflammatory peak, while a reference standard (e.g., SB-203580, a known p38 inhibitor) validates that the specific kinase pathway is actively driving the edema in the cohort.
Step-by-Step Methodology:
-
Animal Preparation: Acclimate male Wistar rats (180–200 g) for 7 days. Fast the animals for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the compound, providing free access to water.
-
Baseline Measurement: Measure the basal volume of the right hind paw of each rat using a water displacement plethysmometer.
-
Dosing: Administer the compound (10, 30, and 100 mg/kg), Vehicle, or Reference Drug (SB-203580 at 30 mg/kg) via oral gavage (PO) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% (w/v) λ-carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Data Acquisition: Measure paw volumes at 1, 2, 4, and 6 hours post-injection. The 4-hour mark is critical, as it represents the peak of cytokine-driven edema.
-
Efficacy Calculation: Calculate the percentage of inhibition: % Inhibition =[1 - (ΔVolume_Treated / ΔVolume_Vehicle)] × 100
Protocol B: Collagen-Induced Arthritis (CIA) in Mice (Chronic Model)
Rationale & Causality: The CIA model is the gold standard for preclinical rheumatoid arthritis (RA) research. Immunization with Type II collagen in DBA/1J mice (which carry the susceptible H-2q MHC haplotype) breaks self-tolerance. This leads to T-cell and B-cell activation, immune complex deposition, and severe polyarthritis [3]. Kinase inhibitors show profound efficacy in halting pannus formation and bone erosion in this model by suppressing downstream inflammatory cascades [4].
Self-Validating System Design: A sham-immunized cohort ensures the housing environment is not causing spontaneous joint swelling. Dosing begins therapeutically (after disease onset) rather than prophylactically, proving the compound can reverse active pathogenesis rather than merely preventing immunization.
Step-by-Step Methodology:
-
Primary Immunization (Day 0): Emulsify Bovine Type II Collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail of male DBA/1J mice (7–8 weeks old).
-
Booster Immunization (Day 21): Administer a booster injection using Type II Collagen emulsified in Incomplete Freund's Adjuvant (IFA) to trigger the systemic autoimmune response.
-
Therapeutic Dosing (Day ~25-28): Monitor mice daily. Once a mouse reaches a clinical score of 1 (onset of arthritis), randomize it into a treatment group. Administer the target compound or vehicle daily via PO gavage for 21 consecutive days.
-
Clinical Scoring: Evaluate all four paws every alternate day using a 0–4 scale:
-
0 = Normal.
-
1 = Mild erythema and swelling of the wrist/ankle.
-
2 = Moderate erythema and swelling encompassing the tarsals.
-
3 = Severe swelling of the entire paw.
-
4 = Ankylosis and joint deformity.
-
-
Histological Harvesting: On Day 40, euthanize the animals. Harvest the hind paws, fix in 10% neutral buffered formalin, decalcify, and stain with H&E to quantify pannus formation and cartilage degradation.
Data Presentation & Expected Outcomes
To accurately benchmark the compound against industry standards, quantitative data should be structured to highlight dose-dependent responses and target engagement.
Table 2: In Vivo Efficacy Data Summary (Expected Benchmarks)
| Model | Primary Readout | Vehicle Control | Target Compound (30 mg/kg) | Reference (SB-203580) |
| Carrageenan Paw Edema | Paw Volume Increase at 4h | + 1.8 ± 0.2 mL | + 0.6 ± 0.1 mL (66% inhibition) | + 0.5 ± 0.1 mL (72% inhibition) |
| Collagen-Induced Arthritis | Mean Clinical Score (Day 40) | 12.5 ± 1.5 | 4.2 ± 1.0 | 3.8 ± 0.8 |
| Collagen-Induced Arthritis | Histological Pannus Score | 3.5 ± 0.5 | 1.2 ± 0.3 | 1.0 ± 0.2 |
Note: The robust reduction in the Day 40 clinical score indicates that the compound not only manages acute swelling but actively modifies the chronic autoimmune disease state, a hallmark of effective kinase inhibition.
References
-
Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLoS One / PMC. URL:[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. URL:[Link]
-
CZ415, a Highly Selective mTOR Inhibitor Showing in Vivo Efficacy in a Collagen Induced Arthritis Model. PMC. URL:[Link]
-
Novel Bruton's tyrosine kinase inhibitor TAS5315 suppresses the progression of inflammation and joint destruction in rodent collagen-induced arthritis. PLOS One. URL:[Link]
Sources
Elucidating the Pyrazole Scaffold: A Synergistic Approach Using NMR and Mass Spectrometry
An Application Guide and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic diazole ring that stands as a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][5] The celebrated anti-inflammatory drug Celecoxib is a prime example of a pyrazole-containing active pharmaceutical ingredient (API).[3] Given the profound impact of substitution patterns on biological activity, the unambiguous structural characterization of novel pyrazole derivatives is a critical step in drug discovery and development.
This guide provides an in-depth technical overview and practical protocols for leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as complementary tools for the definitive structure elucidation of pyrazole-containing molecules. We will explore not just the "how" but the "why" behind experimental choices, offering insights grounded in established chemical principles.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping Connectivity
NMR spectroscopy is the most powerful technique for determining the precise arrangement and connectivity of atoms in a molecule.[6] For pyrazoles, it provides direct evidence of substitution patterns, helps resolve isomeric ambiguities, and is essential for understanding dynamic processes like tautomerism.
The Challenge of Pyrazole Tautomerism
N-unsubstituted pyrazoles can exist as a mixture of two rapidly interconverting tautomers.[1][7] This dynamic equilibrium can significantly complicate NMR spectra, leading to broadened signals or a greater number of signals than expected for a single static structure.[7] The position of this equilibrium is influenced by substituent effects and the solvent used.[8] Understanding this phenomenon is the first step to a successful spectral interpretation.
Caption: Annular tautomerism in pyrazoles.
Interpreting Pyrazole NMR Spectra
¹H NMR Spectroscopy: The proton NMR spectrum provides the initial map of the pyrazole's proton environment.
-
N-H Proton: The N-H proton of an N-unsubstituted pyrazole is typically a broad singlet observed far downfield (10-14 ppm) due to proton exchange and quadrupolar coupling with the ¹⁴N nucleus.[7] Its identity can be confirmed by a D₂O exchange experiment, where the signal disappears.[7][9]
-
Ring Protons: The chemical shifts of the C3, C4, and C5 protons are highly dependent on the electronic nature of substituents.
-
Coupling Constants: For a simple pyrazole, typical coupling constants are J₃₄ ≈ J₄₅ ≈ 1.9-2.5 Hz and J₃₅ ≈ 0.5-0.9 Hz.[7] These small coupling constants are characteristic and aid in assignment.
¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments and provides critical information about substitution.
-
Chemical Shifts: The chemical shifts of C3, C4, and C5 are sensitive to the tautomeric form and the nature of the substituents.[8][10] For instance, a carbon atom bearing an aryl group will have a different chemical shift depending on whether it is at the C3 or C5 position in a specific tautomer.[8]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which is essential for assigning the signals from substituents.
Data Presentation: Typical NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for the pyrazole nucleus. These values are highly dependent on the solvent and the electronic properties of substituents.
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | N1-H | 10.0 - 14.0 | Broad signal, exchangeable with D₂O.[7] |
| ¹H | H3 / H5 | 7.5 - 8.5 | Highly influenced by substituents and tautomerism. |
| ¹H | H4 | 6.2 - 6.8 | Often a triplet (or triplet-like) signal.[11] |
| ¹³C | C3 / C5 | 130 - 155 | Very sensitive to substitution and tautomeric form.[8] |
| ¹³C | C4 | 100 - 110 | Generally less affected by tautomerism than C3/C5.[8][9] |
Advanced NMR Techniques: Resolving Ambiguity
When 1D spectra are complex due to overlapping signals or tautomerism, 2D NMR experiments are essential.[7]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, allowing for the mapping of proton networks within the molecule. This is crucial for tracing the connectivity of substituents.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides unambiguous C-H bond information.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting different fragments of the molecule, identifying quaternary (non-protonated) carbons, and definitively establishing the substitution pattern on the pyrazole ring.[7][12]
Experimental Protocol 1: Comprehensive NMR Analysis
Objective: To acquire a full suite of NMR data (1D and 2D) for unambiguous structure elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the purified pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7] DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as it can help in observing the N-H proton.
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquire 16-32 scans with a relaxation delay (D1) of 1-2 seconds.
-
-
D₂O Exchange (Confirmation of N-H):
-
After acquiring the initial ¹H spectrum, remove the tube and add one drop (~20 µL) of deuterium oxide (D₂O).
-
Shake the tube vigorously for 1 minute.[7]
-
Re-acquire the ¹H spectrum. The N-H signal should disappear or significantly diminish.
-
-
¹³C{¹H} NMR Acquisition:
-
Use a standard proton-decoupled pulse program.
-
Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf' on Bruker systems).[7]
-
Set appropriate spectral widths in both dimensions to encompass all relevant ¹H and ¹³C signals.
-
HMBC typically requires more scans than HSQC to achieve good signal-to-noise.[7]
-
Part 2: Mass Spectrometry (MS) - Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, reveals key structural motifs. It is the perfect complement to NMR's connectivity data.
Ionization Techniques for Pyrazole Analysis
The choice of ionization method is critical and depends on the analyte's properties.
-
Electron Ionization (EI): A high-energy ("hard") technique that causes extensive and reproducible fragmentation.[13] This provides a detailed fragmentation "fingerprint" that is useful for library matching and elucidating core structures. However, the molecular ion ([M]⁺•) may be weak or absent for some molecules.[14]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for more polar and thermally labile molecules.[13] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, providing clear molecular weight information.[14] Tandem MS (MS/MS) is then required to induce and analyze fragmentation.[14]
Characteristic Fragmentation Patterns of the Pyrazole Ring
The pyrazole ring undergoes characteristic fragmentation pathways that provide strong evidence for its presence.
-
Loss of HCN: A predominant fragmentation route for the unsubstituted pyrazole molecular ion is the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da).[15]
-
Loss of N₂: Another important process involves the loss of a nitrogen molecule (N₂, 28 Da) from the [M-H]⁺ ion.[15]
-
Substituent Effects: The fragmentation pattern is heavily influenced by the nature and position of substituents. The loss of the substituent itself or characteristic fragments from the substituent can be observed.[16]
Caption: Key EI fragmentation pathways for unsubstituted pyrazole.[15]
Data Presentation: Common Pyrazole Mass Fragments
| Process | Neutral Loss | Description |
| HCN Expulsion | 27 u | A common fragmentation from the molecular ion.[15] |
| N₂ Expulsion | 28 u | Typically occurs from the [M-H]⁺ ion.[15] |
| Substituent Loss | Varies | Loss of a radical or neutral molecule from a substituent. |
Experimental Protocol 2: LC-MS Analysis
Objective: To obtain the accurate mass of the parent compound and acquire fragmentation data using tandem MS.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[17]
-
Perform a serial dilution to create a working solution of ~1-10 µg/mL in a solvent compatible with the LC mobile phase (e.g., methanol/water or acetonitrile/water).[17]
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS Acquisition (ESI):
-
Chromatography: Use a C18 reversed-phase column with a gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid) to separate the analyte from any residual impurities. Formic acid aids in protonation for positive ion mode ESI.
-
Mass Spectrometry (Full Scan): Acquire data in positive ion ESI mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000). This will provide the accurate mass of the protonated molecule [M+H]⁺.
-
-
Tandem MS (MS/MS) Acquisition:
-
Perform a data-dependent acquisition where the instrument automatically selects the most intense ion from the full scan (the [M+H]⁺ ion) for fragmentation.
-
The selected ion is subjected to Collision-Induced Dissociation (CID) to generate a product ion spectrum (MS/MS spectrum), revealing the fragmentation pattern.
-
Part 3: The Synergy of NMR and MS - A Unified Workflow
Neither NMR nor MS alone can always provide a complete and unambiguous structure. Their true power lies in their synergistic use.[18] MS provides the molecular formula (from high-resolution mass measurement) and identifies key structural motifs, while NMR connects the atoms to build the final, definitive structure.
Caption: A logical workflow for pyrazole structure elucidation using MS and NMR.
This integrated approach provides a self-validating system. The proposed structure from NMR must be consistent with the molecular formula and fragmentation patterns observed in the mass spectrum. Any discrepancy indicates an incorrect assignment and prompts further investigation, ensuring the final structure is determined with the highest degree of confidence.
References
- Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
-
Elguero, J., et al. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
-
Lopez, C., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686 (1993). Available at: [Link]
-
Santos, L. S., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen (2018). Available at: [Link]
-
Jimeno, M. L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(S1), S23-S26 (1997). Available at: [Link]
-
Geethanjaly N S, et al. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research, 85(3), 46-55 (2025). Available at: [Link]
-
Al-Hourani, B. J., et al. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]
-
Hassan, A. A., et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 11(1), 196 (2023). Available at: [Link]
-
Shrestha, S., et al. A Short Review on Pyrazole Derivatives and their Applications. Journal of Postdoctoral Research, 2(4), 64-72 (2014). Available at: [Link]
-
Bingol, K., et al. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 86(11), 5294-5301 (2014). Available at: [Link]
-
Sharma, V., et al. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 03001 (2021). Available at: [Link]
-
Poudyal, B., & Bharghav, G. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, (2024). Available at: [Link]
-
Alkorta, I., et al. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. ResearchGate. Available at: [Link]
-
Mobinikhaledi, A., et al. H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152 (2002). Available at: [Link]
-
Springer Nature. NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]
-
Alkorta, I., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 28(12), 1618-1623 (2004). Available at: [Link]
-
Sun, H., et al. Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1076-1083 (2007). Available at: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Claramunt, R. M., et al. The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 68(26), 10069-10076 (2003). Available at: [Link]
-
Ahluwalia, V. K., et al. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Heterocyclic Chemistry, 9, 197-200 (2000). Available at: [Link]
-
ResearchGate. Structure elucidation workflow based on NMR and MS/MS data. ResearchGate. Available at: [Link]
-
ResearchGate. Organic acid derivatization protocol for mass spectrometry analysis v1. ResearchGate. Available at: [Link]
-
Saad, E. F., et al. Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836 (1998). Available at: [Link]
-
Letertre, M., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(4), 226 (2024). Available at: [Link]
-
Springer Nature. Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
Ivascu, A., et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(23), 7793 (2023). Available at: [Link]
-
Mándi, A., & Kurtán, T. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684 (2019). Available at: [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
Matioszek, D., et al. Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 32(4), 1052-1059 (2013). Available at: [Link]
-
Nuclear Magnetic Resonance Volume 50. NMR spectroscopy of small molecules in solution. Books Gateway. Available at: [Link]
-
Chen, B., et al. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Chemical Biology, 9(10), 2213-2218 (2014). Available at: [Link]
-
Chen, Y., et al. Synergistic cross-modal learning for experimental NMR-based structure elucidation. arXiv (2024). Available at: [Link]
-
ResearchGate. Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. ResearchGate. Available at: [Link]
-
dos Santos, H. F., & de Almeida, W. B. The Evolving Landscape of NMR Structural Elucidation. Magnetochemistry, 10(3), 26 (2024). Available at: [Link]
-
Wieczorek, M., et al. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Molecules, 28(18), 6681 (2023). Available at: [Link]
-
Fiehn Lab. Structure Elucidation of Small Molecules. Available at: [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. epj-conferences.org [epj-conferences.org]
- 4. ijnrd.org [ijnrd.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. scispace.com [scispace.com]
- 10. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 11. researchgate.net [researchgate.net]
- 12. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy [mdpi.com]
- 13. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Orthogonal Experimental Design for Evaluating the Anti-Cancer Activity of Pyrazole Derivatives
Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols
Mechanistic Rationale: The Pyrazole Scaffold in Oncology
Pyrazole derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry, extensively explored for designing potent, selective, and metabolically stable anticancer agents. The unique electronic distribution and hydrogen-bonding capacity of the pyrazole ring allow it to act as a versatile pharmacophore, interacting with multiple critical oncogenic targets, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin 1.
To effectively evaluate a novel pyrazole derivative, researchers must design a self-validating experimental pipeline that bridges phenotypic observation (cell death) with precise mechanistic action (target inhibition). For instance, pyrazole-thiadiazole hybrids have demonstrated profound EGFR inhibitory activity by competitively binding to the ATP pocket of the intracellular tyrosine kinase domain, subsequently halting downstream PI3K/AKT and MAPK/ERK signaling cascades 2.
Mechanistic pathway of EGFR-targeted pyrazole derivatives inducing apoptosis.
Principles of Self-Validating Experimental Design
A rigorous anti-cancer screening protocol cannot rely on a single assay. A compound might inhibit cellular growth in a viability assay due to non-specific toxicity or poor solubility rather than targeted anti-cancer activity. Therefore, the experimental design must be orthogonal and self-validating .
The workflow below outlines a causal progression: we first establish phenotypic efficacy (MTT Assay), validate the specific molecular target engagement (Cell-Free ELISA), and finally confirm the biological mechanism of cell death (Flow Cytometry).
Self-validating orthogonal workflow for anti-cancer pyrazole screening.
Quantitative Benchmarks in Pyrazole Screening
To contextualize hit selection, researchers must benchmark novel compounds against established pyrazole derivatives. The table below summarizes recent quantitative data for pyrazole hybrids across various cancer cell lines and primary targets.
| Compound Class / Derivative | Primary Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Thiadiazole Hybrid (6g) | EGFR | A549 (Lung) | 1.537 | 2 |
| Pyrazole-Thiophene Hybrid (2) | EGFR / VEGFR-2 | HepG2 (Liver) | 8.86 | 3 |
| Pyrazole-Pyridine Hybrid (5) | CDK2 | MCF-7 (Breast) | 8.03 | 4 |
| Pyrazole-Pyridine Analogue (1) | Xanthine Oxidase | HCT-116 (Colon) | 4.20 | 5 |
| Pyrazole Carbaldehyde (43) | PI3K | MCF-7 (Breast) | 0.25 | 1 |
Step-by-Step Experimental Protocols
Protocol 4.1: Phenotypic Screening via MTT Cell Viability Assay
Causality & Purpose: We utilize the MTT assay as our primary phenotypic screen because it relies on the reduction of the tetrazolium dye to its insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable proxy for cellular metabolic activity. By testing across 24, 48, and 72-hour timepoints, we distinguish between acute toxicity and time-dependent anti-proliferative effects.
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cells (e.g., A549, MCF-7) in the logarithmic growth phase. Seed cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare a stock solution of the pyrazole derivative in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Perform serial dilutions to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the drug-containing medium to the wells. Include vehicle controls (0.5% DMSO) and a positive control (e.g., Erlotinib or Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the culture medium without disturbing the purple formazan crystals at the bottom. Add 150 µL of DMSO to each well to dissolve the crystals. Place on an orbital shaker for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.
Self-Validation Checkpoint: The MTT assay measures mitochondrial metabolism, which can temporarily halt without cell death (cytostasis). Therefore, this assay cannot stand alone; it must be validated by downstream target and apoptotic profiling to confirm true cytotoxicity.
Protocol 4.2: Target Engagement Validation via Cell-Free EGFR-TK ELISA
Causality & Purpose: Phenotypic cell death does not confirm target engagement. To ensure the pyrazole derivatives are acting via the hypothesized mechanism (e.g., competitive ATP binding at the EGFR kinase domain), we employ a cell-free Enzyme-Linked Immunosorbent Assay (ELISA). This isolates the kinase-inhibitor interaction from cellular variables like membrane permeability or efflux pumps.
Step-by-Step Methodology:
-
Kinase Reaction Setup: Utilize a purified recombinant EGFR Tyrosine Kinase domain. In a 96-well plate pre-coated with a poly(Glu,Tyr) substrate, add 20 µL of kinase buffer, 10 µL of the pyrazole compound (at varying concentrations), and 10 µL of the EGFR enzyme.
-
Reaction Initiation: Add 10 µL of ATP solution (optimized to the Km of the enzyme, typically 10 µM) to initiate the phosphorylation reaction. Incubate at 30°C for 30 minutes.
-
Reaction Termination: Wash the plate three times with wash buffer (PBS + 0.05% Tween-20) to stop the reaction and remove unbound reagents.
-
Antibody Binding: Add 50 µL of anti-phosphotyrosine specific monoclonal antibody conjugated to Horseradish Peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Detection: Wash the plate five times. Add 50 µL of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 10 minutes until a blue color develops. Add 50 µL of Stop Solution (1M H₂SO₄) to turn the solution yellow.
-
Readout: Measure absorbance at 450 nm. Calculate the percent inhibition relative to the uninhibited control to determine the enzymatic IC₅₀.
Self-Validation Checkpoint: By running a cell-free ELISA alongside the whole-cell MTT assay, we eliminate confounding variables. If a pyrazole compound shows high potency in ELISA (e.g., IC₅₀ = 0.024 µM) but low potency in MTT, it indicates poor cellular penetration rather than poor target affinity 2.
Protocol 4.3: Mechanistic Profiling via Annexin V/PI Flow Cytometry
Causality & Purpose: To definitively prove that the pyrazole-induced kinase inhibition successfully triggers the apoptotic cascade, we utilize Annexin V/PI dual staining. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the exact nature of cell death.
Step-by-Step Methodology:
-
Cell Treatment: Seed cancer cells in 6-well plates ( 2×105 cells/well) and allow them to adhere overnight. Treat cells with the pyrazole derivative at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 hours.
-
Harvesting: Collect the culture medium (containing floating apoptotic cells). Trypsinize the adherent cells gently and pool them with the collected medium. Centrifuge at 1,000 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and trypsin.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer.
-
Gating Strategy:
-
Lower Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right Quadrant (Annexin V+ / PI+): Late apoptotic cells.
-
Upper Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (National Institutes of Health). URL:[Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC (National Institutes of Health). URL:[Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC (National Institutes of Health). URL:[Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. PMC (National Institutes of Health). URL:[Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. PMC (National Institutes of Health). URL:[Link]
Sources
Application Notes and Protocols for Evaluating the Antimicrobial Effects of Pyrazole-Based Molecules
Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic ring containing two adjacent nitrogen atoms is a structural cornerstone in numerous approved drugs, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3]
Increasingly, pyrazole derivatives are being investigated for their potent and broad-spectrum antimicrobial activities against a variety of pathogenic bacteria and fungi.[4][5] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[3] Notably, several pyrazole-containing compounds have demonstrated efficacy against multidrug-resistant (MDR) strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), highlighting their potential to address critical unmet medical needs.[1][6]
The antimicrobial mechanisms of pyrazole-based molecules are diverse. A significant body of research points towards the inhibition of bacterial DNA gyrase and topoisomerase IV as a primary mode of action for many antibacterial pyrazole derivatives.[7][8][9][10] This mechanism is distinct from many currently used antibiotics, offering a potential advantage against resistant strains. Other proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of protein synthesis.[1] In the realm of antifungal agents, pyrazole carboxamides have been identified as potent succinate dehydrogenase inhibitors, disrupting the fungal respiratory chain.[11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for evaluating the antimicrobial effects of novel pyrazole-based molecules. This document outlines detailed, step-by-step methodologies for determining key antimicrobial parameters, exploring the kinetics of microbial killing, assessing activity against biofilms, and elucidating potential mechanisms of action. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of a novel pyrazole-based molecule's antimicrobial potential begins with determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[6] This is a critical parameter for gauging the potency of a compound and for guiding further studies.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted and high-throughput technique for determining the MIC of antimicrobial agents. It is recommended by standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrazole compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that inhibits growth is recorded as the MIC.
Materials:
-
Test pyrazole-based compound
-
Standard bacterial and/or fungal strains (e.g., from ATCC)
-
Mueller-Hinton Broth (MHB) for non-fastidious bacteria
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for certain bacteria
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 for fungi
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
McFarland turbidity standards (0.5 standard is approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Multichannel pipette
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Solvent for pyrazole compound (e.g., Dimethyl sulfoxide - DMSO), if necessary
Step-by-Step Methodology:
-
Preparation of Pyrazole Compound Stock Solution:
-
Accurately weigh the pyrazole compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note: Many pyrazole derivatives exhibit poor water solubility, making DMSO a common choice. It is crucial to ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1%).[12]
-
Further dilute the stock solution in the appropriate sterile broth to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a spectrophotometer (OD at 625 nm) or by visual comparison.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the starting concentration of the pyrazole compound (in broth) to the wells of the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.
-
-
Controls:
-
Positive Control: Wells containing a known antibiotic/antifungal.
-
Growth Control: Wells containing only broth and the microbial inoculum (no pyrazole compound).
-
Sterility Control: Wells containing only sterile broth.
-
Solvent Control: If a solvent like DMSO is used, include wells with the microbial inoculum and the highest concentration of the solvent used in the assay.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 16-20 hours for most bacteria. For fungi, incubate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the species.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.
-
A microplate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.
-
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration required to kill the microorganism.[6] This is a crucial parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills).
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium that does not contain the test compound. The absence of growth on the agar after incubation indicates that the microorganisms were killed at that concentration.
Step-by-Step Methodology:
-
Following MIC Determination:
-
Identify the wells from the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations).
-
-
Sub-culturing:
-
From each of these clear wells, take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
MBC/MFC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC/MFC is defined as the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.[6]
-
Data Presentation:
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Pyrazole-A | S. aureus ATCC 29213 | 8 | 16 | Bactericidal |
| Pyrazole-A | E. coli ATCC 25922 | 16 | >128 | Bacteriostatic |
| Pyrazole-B | C. albicans ATCC 90028 | 4 | 8 | Fungicidal |
Part 2: Delving Deeper - Kinetic and Mechanistic Assays
Beyond determining the minimum concentrations for inhibition and killing, it is essential to understand the rate at which a pyrazole-based antimicrobial acts and its underlying mechanism of action.
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate of bactericidal or bacteriostatic activity over time.[7] It is more informative than the static MIC and MBC assays.
Principle: A standardized inoculum of the microorganism is exposed to various concentrations of the pyrazole compound (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a standardized microbial inoculum as described in the MIC protocol.
-
In sterile tubes or flasks, add the appropriate volume of broth and the pyrazole compound to achieve the desired final concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control tube with no compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Immediately after inoculation (time 0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[9]
-
-
Quantification of Viable Cells:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates until colonies are visible.
-
Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the pyrazole compound and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]
-
Diagram of Time-Kill Kinetics Assay Workflow
Caption: Workflow for a time-kill kinetics assay.
Protocol 4: Investigating the Mechanism of Action
Understanding how a pyrazole-based molecule exerts its antimicrobial effect is crucial for its development as a therapeutic agent. As many pyrazole derivatives are known to target DNA gyrase, this should be a primary avenue of investigation.[1][2]
A. DNA Gyrase Inhibition Assay:
Principle: This in vitro assay measures the ability of the pyrazole compound to inhibit the supercoiling activity of purified DNA gyrase. The relaxation of supercoiled plasmid DNA is assessed by agarose gel electrophoresis.
Materials:
-
Purified DNA gyrase (from E. coli or S. aureus)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
Test pyrazole compound
-
Positive control (e.g., novobiocin, ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Step-by-Step Methodology:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, ATP, and varying concentrations of the pyrazole compound.
-
Include a positive control (novobiocin) and a no-compound control.
-
-
Enzyme Addition and Incubation:
-
Add DNA gyrase to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding a stop buffer (containing a loading dye and a protein denaturant like SDS).
-
Load the samples onto an agarose gel.
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize it under UV light.
-
In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster in the gel.
-
Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The concentration of the pyrazole compound that inhibits 50% of the enzyme's activity (IC₅₀) can be determined.
-
B. Membrane Permeability and Integrity Assays:
Some pyrazole derivatives may act on the cell membrane.[1] Simple assays can provide initial evidence for this mechanism.
-
Crystal Violet Uptake Assay: This assay assesses the permeability of the outer membrane of Gram-negative bacteria. Damage to the outer membrane allows the hydrophobic dye, crystal violet, to be taken up by the cells.
-
Propidium Iodide Staining: Propidium iodide is a fluorescent dye that can only enter cells with compromised cytoplasmic membranes. An increase in fluorescence, often measured by flow cytometry or fluorescence microscopy, indicates membrane damage.
Part 3: Assessing Activity Against Bacterial Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[13] Evaluating the efficacy of pyrazole-based molecules against biofilms is a critical step in their development.
Protocol 5: Biofilm Inhibition and Eradication Assays
A. Minimum Biofilm Inhibitory Concentration (MBIC):
Principle: The MBIC is the lowest concentration of the pyrazole compound that prevents the formation of a biofilm.[13]
Step-by-Step Methodology:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable growth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours with static incubation).
-
Quantification: After incubation, gently wash the wells to remove planktonic cells. The remaining biofilm can be quantified using the Crystal Violet (CV) assay, which stains the total biofilm biomass.[13] The MBIC is the lowest concentration at which no significant biofilm formation is observed compared to the growth control.
B. Minimum Biofilm Eradication Concentration (MBEC):
Principle: The MBEC is the lowest concentration of the compound required to eradicate a pre-formed biofilm.[3]
Step-by-Step Methodology:
-
Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described above.
-
Removal of Planktonic Cells: Gently wash the wells to remove non-adherent cells.
-
Treatment: Add fresh broth containing serial dilutions of the pyrazole compound to the wells with the pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Wash the wells again and quantify the remaining viable biofilm. This can be done by adding a viability stain like resazurin or by scraping the biofilm, resuspending the cells, and performing CFU counts. The MBEC is the lowest concentration that results in a significant reduction in biofilm viability.
Diagram of Biofilm Assay Workflow
Caption: Comparative workflow for MBIC and MBEC assays.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial properties of novel pyrazole-based molecules. By systematically determining MIC, MBC/MFC, time-kill kinetics, and anti-biofilm activity, researchers can build a detailed profile of a compound's efficacy. Furthermore, investigating the mechanism of action, with a particular focus on known pyrazole targets like DNA gyrase, is essential for understanding the therapeutic potential and for guiding lead optimization efforts. Adherence to these standardized and validated methods will ensure the generation of high-quality, reproducible data, thereby accelerating the journey of promising pyrazole scaffolds from the laboratory to the clinic.
References
- Emery Pharma. Time-Kill Kinetics Assay. [URL: https://www.emerypharma.com/biology/time-kill-kinetics-assay/]
- Benchchem. Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines. [URL: https://www.benchchem.
- Benchchem. Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. [URL: https://www.benchchem.
- Bio-protocol. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [URL: https://bio-protocol.org/e1625]
- Frontiers. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2018.02973/full]
- Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. [URL: https://www.hielscher.com/mic-assay-protocol.htm]
- Academia.edu. Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [URL: https://www.academia.
- PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384787/]
- Benchchem. Application Notes and Protocols for Testing Clindamycin Susceptibility in Bacterial Biofilms. [URL: https://www.benchchem.
- PMC. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019082/]
- PMC. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249410/]
- Benchchem. Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) Testing for Temporin SHF. [URL: https://www.benchchem.
- CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [URL: https://clsi.org/areas-of-focus/microbiology/antimicrobial-susceptibility-testing/]
- CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [URL: https://clsi.org/media/2663/m100ed30_sample.pdf]
- EUCAST. EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. [URL: https://www.eucast.org/fileadmin/src/media/PDFs/EUCAST_files/Resistance_mechanisms/EUCAST_guidelines_for_detection_of_resistance_mechanisms_V2.0_20170711.pdf]
- PMC. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3992131/]
- Emery Pharma. Minimum Inhibitory Concentration (MIC). [URL: https://www.emerypharma.
- Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [URL: https://www.protocols.
- Bio-protocol. 4.3.2. Minimum Bactericidal Concentration (MBC) Determination. [URL: https://bio-protocol.org/exchange/posts/42220]
- EUCAST. EUCAST - Home. [URL: https://www.eucast.org/]
- CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [URL: https://clsi.org/m100/]
- MDPI. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [URL: https://www.mdpi.com/1420-3049/28/17/6325]
- ProBiologists. Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [URL: https://probiologists.
- University of Birmingham. Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi. [URL: https://www.birmingham.ac.
- ASM Journals. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. [URL: https://journals.asm.org/doi/10.1128/jcm.00290-21]
- PMC. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11800497/]
- ASM Journals. Elucidating the Mechanisms of Action of Antimicrobial Agents | mBio. [URL: https://journals.asm.org/doi/10.1128/mbio.02923-21]
- Bio-protocol. Microbial biofilm -Microbiology-BIO-PROTOCOL. [URL: https://bio-protocol.org/bio-101/microbial-biofilm]
- FDA. Antibacterial Susceptibility Test Interpretive Criteria. [URL: https://www.fda.gov/drugs/development-resources/antibacterial-susceptibility-test-interpretive-criteria]
- Benchchem. Improving solubility of pyrazole derivatives for reaction. [URL: https://www.benchchem.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. ijrar.org [ijrar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]
- 9. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Overcoming solubility issues of pyrazole compounds in biological assays
Welcome to the Technical Support Center for Assay Development. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most persistent bottlenecks in early drug discovery: the poor aqueous solubility of pyrazole-based pharmacophores.
Pyrazoles are highly privileged scaffolds, but their rigid, planar structures and high lipophilicity frequently trigger assay artifacts, ranging from outright precipitation to deceptive false positives caused by colloidal aggregation. This guide bypasses generic advice, offering a self-validating diagnostic framework, causality-driven troubleshooting, and field-proven methodologies to rescue your biological assays.
Diagnostic Workflow for Pyrazole Assay Failures
Before altering your compound or assay buffer, you must identify the exact physical state of your pyrazole in solution. Use the logical framework below to diagnose and resolve erratic dose-response curves.
Diagnostic workflow for resolving pyrazole solubility and aggregation issues in biological assays.
Troubleshooting Guide & FAQs
Q1: Why are pyrazole derivatives so prone to solubility issues in aqueous biological assays? A: The solubility bottleneck is thermodynamic. Pyrazoles possess a planar, rigid heterocyclic core that allows for tight molecular packing, resulting in high crystal lattice energy. While they are amphoteric, many substituted pyrazoles are highly lipophilic (LogP > 3), making the energetic cost of disrupting water's hydrogen-bond network too high[1]. Consequently, when diluted from a DMSO stock into an aqueous assay buffer, the compound rapidly drops below its thermodynamic solubility limit, leading to precipitation or aggregation.
Q2: My pyrazole compound shows high potency in a biochemical screen, but the dose-response curve is extremely steep (Hill slope > 2). Is this a false positive? A: It is highly likely. Poorly soluble small molecules frequently self-associate into submicrometer colloidal aggregates (100–1000 nm in diameter) at micromolar concentrations[2]. Rather than binding to the target's active site, these aggregates nonspecifically sequester the enzyme on their surface, causing partial protein denaturation and promiscuous inhibition[3]. Because aggregation is a phase transition, it occurs over a very narrow concentration range, which artificially inflates the Hill slope.
Q3: How can I determine if my assay can handle higher DMSO concentrations to keep the pyrazole in solution? A: You cannot guess this; you must perform a systematic DMSO tolerance test. DMSO is a universal solvent, but it alters the dielectric constant of the buffer and can denature target proteins or permeabilize cell membranes. As a general rule, robust biochemical assays can tolerate ~1% DMSO[4], while sensitive cell-based assays should be kept below 0.1%[5]. However, the exact limit is highly target-dependent and must be validated by monitoring the assay's Z'-factor across a solvent gradient[6][7].
Q4: If my assay is highly sensitive to DMSO, what is the best excipient to solubilize my pyrazole without altering its biological activity? A: Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the gold standard for in vitro rescue. HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. It forms a reversible, non-covalent "host-guest" inclusion complex with the lipophilic pyrazole core[]. This sequesters the hydrophobic moiety from water, drastically increasing apparent solubility without altering the compound's ionization state or causing the high osmolality issues associated with co-solvents[9].
Quantitative Comparison of Solubility Enhancement Strategies
To select the right intervention, compare the mechanistic trade-offs of common solubility enhancers.
| Strategy | Typical Assay Concentration | Mechanism of Action | Pros | Cons |
| DMSO | 0.1% – 1.0% (v/v) | Disrupts water's hydrogen bonding network, lowering the dielectric constant. | Universal applicability; standard for compound storage. | Can denature enzymes or cause cytotoxicity at higher concentrations. |
| Triton X-100 | 0.005% – 0.01% (v/v) | Non-ionic surfactant that forms micelles to encapsulate hydrophobic molecules. | Excellent for disrupting colloidal aggregates and preventing false positives. | May interfere with membrane-bound targets or lyse cells in phenotypic assays. |
| BSA | 0.01% – 0.1% (w/v) | Carrier protein that binds lipophilic compounds via hydrophobic pockets. | Highly physiological; stabilizes enzymes against surface adsorption. | Can drastically shift the apparent IC50 due to high plasma protein binding. |
| HP-β-CD | 10 mM – 50 mM | Reversible host-guest encapsulation of the pyrazole core within a hydrophobic cavity. | Massive solubility boost without altering compound structure or causing toxicity. | Requires 24h pre-equilibration; highly bulky pyrazoles may not fit the cavity. |
Step-by-Step Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems. They do not just execute a task; they generate internal control data to prove the intervention worked.
Protocol 1: Detergent-Sensitive Inhibition Assay (Detecting Aggregation)
Causality: Non-ionic detergents like Triton X-100 disrupt colloidal aggregates at concentrations below their critical micelle concentration (CMC). If your pyrazole is acting as a promiscuous aggregator, the detergent will dissolve the colloid, releasing the sequestered enzyme and abolishing the false inhibitory signal.
-
Buffer Preparation: Prepare two identical batches of your standard assay buffer. To one batch, add 0.01% (v/v) Triton X-100.
-
Compound Incubation: Pre-incubate your target enzyme with the pyrazole compound (at its presumed IC50 and 10x IC50 concentrations) in both buffers for 15 minutes at room temperature.
-
Reaction Initiation: Add the substrate to initiate the biological reaction.
-
Data Validation: Measure the activity. If the pyrazole shows strong inhibition in the standard buffer but loses its inhibitory activity in the Triton X-100 buffer, it is a promiscuous aggregator[2]. Do not proceed with this compound without structural optimization.
Protocol 2: DMSO Tolerance Testing
Causality: Establishing the maximum tolerated concentration (MTC) of DMSO ensures that solvent artifacts do not artificially suppress enzyme activity or kill cells, which would mask the true activity of the pyrazole.
-
Gradient Creation: Create a 10-point, 1:2 serial dilution of DMSO in your assay buffer (e.g., from 10% down to 0.02%).
-
Control Setup: For each DMSO concentration, prepare a maximum signal control (enzyme + substrate + DMSO) and a minimum signal control (buffer + substrate + DMSO, no enzyme)[4].
-
Execution: Run the assay and calculate the Z'-factor and signal-to-background (S/B) ratio for every DMSO concentration[6].
-
Data Validation: Identify the MTC. The assay is only valid at DMSO concentrations where the Z'-factor remains ≥ 0.5 and the total signal does not deviate by more than 10% from the baseline (0.02% DMSO)[7].
Protocol 3: HP-β-CD Phase Solubility Complexation
Causality: Cyclodextrin complexation is an equilibrium process. Simply mixing the compound and cyclodextrin immediately before an assay will fail. The system requires time and kinetic energy to reach thermodynamic equilibrium of the host-guest complex.
-
Host Preparation: Prepare a 50 mM solution of HP-β-CD in your standard aqueous assay buffer[9].
-
Supersaturation: Add an excess amount of the solid pyrazole compound to the HP-β-CD solution to create a visibly cloudy, supersaturated suspension.
-
Equilibration: Agitate the suspension on a rotary shaker at 37°C for 24 hours. This kinetic energy drives the pyrazole into the hydrophobic cavity of the cyclodextrin.
-
Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble pyrazole.
-
Data Validation: Extract the clear supernatant. This solution now contains the solubilized pyrazole-CD complex at its maximum thermodynamic limit and can be serially diluted for your assay[].
References[9] Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvZwnI-hl2xx1A462b_3S9A2B8J2pfB2kcoRhplFRRzl9QcDxTEoWkf7swl_FPMJ9vZ0cT64j7T7ol-AyD7xeJ9fQFXvjJbXj1L1vet-F8b55Gk11AqUISsI4HdqkICuLz-DpaSUFQD3fvLa99[1] Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBR9j_EqszBX_s7Zw72P07W6dNG0iT6kc5ynfTMDC4xko3F8lh1EAuehJz4Llf7UgBXJsiW-bbE1jBj7h3fB1Feb29dSIsLR673urSpi-SR-0W3bT9bMAG4qv6uRZm2Tkt6kq0H3hXw3sSOL8=[8] Cyclodextrin Solutions for API Solubility Boost - BOC Sciences -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-x78pAFk8-oAu70zY8J9_N54InVzRW29hZpuIOZ9WyiRTO42Iv0BX6DMRrtCj5kQh5DMtaMHQkZFLOD3i_W6GxyLgkrlzdeRygtfm0pnqQ6jZ8NjM8pNG76eJRlEVhbcbVttrLn7j9CGsg5yPp0S_FHPQ2Rd1jgtrlA-I5ZNvwd-XYy4sfc_8VO0907ZGphA=[3] Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz4A3wtKtDs_l-KoKuvnvLed2wXoY1u6BU3FFwvHoTJ_8ujXdIA4DYjzZsETNgZJwRchMtunpeoLjk6esPjDfqC90fGTTF0novA2o342Y0I42NBYAkdk3Dqe6umoOCkqKJC3bwzoCPwbbxnO8=[2] Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh-ZL9SfjT45jl81dVHtMmpwSt7ax9AaR9-WcZPfTyAVZXyLgom4N23-zkiIhGMrdk_IMM8I3Gg20phb3resL61hKfY35T7EUq3M-R49SKZhXe-syLb2y6vrmDr6SHXumuUIbG9NTzwpbcxBE=[4] HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU Openscreen Drive -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1rVMnfR9geTiMBIrYPVZizJZ7wqpIBzmSV0_taXwgXmESe-FGspQigp22M2ypuX7ujye0g4hBEM9zh7tSIZ_C0aEbo805IFY8GklFzPjr6t_rMpycDuPECOeIClv1vapQn6qczvAWTazw-ORPacSZXOVVAa_yTwEClYVlIF_gpWjTE35WpVFWuk32f3Xmh55kfmeP0v_8MjVlDiuaApX1AA==[6] DMSO tolerance and reagent stability testing. (A) Starting... - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz5RiAUCnAI97Gv90WQXEhA07rEDXvmG5AvfcH-4VQLytUt-_lfRWeKod6vKSYOUH2Zf9UDsJgfND-VyioJsY5FQvSc539vpeVcghmBncuLUn4szu0I0X7lRp2WVSrWtFdDC-yXMGwd08iwnwcNWk2yufpAhej0ccL3urB-3CmxzuX0kWULkOXENPa7MczXt4RrVoRzwAQ_Q-Q0sqwBGkHGa_BK7xd-j7I6WzgXkN5WEev6iwcZpdPKrCQMeCp2VPeAjdn[5] How to control for solvent effects (DMSO) in experiments - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHowbM_PUk3ZDRSG9vuy-InvFu0aZ37a-PfJ3zy-mGjwDI8htqrI1JneoxAedyJjM87__FI789MxM6SrcsWepaP0td3B16lTTWMhFoywImtGToMwheZwPK_imPn1FAt7EnUX7Dg-hHddHLek2_WXQV1BbiCHhWJh9ooCFPIaGRyonWqV5Z4Mf_BiXDjQDCtHOyHqRg=[7] Figure 2.[DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpeUQtUDypcH94ZT8jvTgtXp8L42_MdZXr3PkZnRFC1nKAilb2S07pT18gYUbFUNxqVMFE5wPAfqZfYUysA-3uFJabvOHF41sLoyor1NjeSI0WmEWg91MJbKK2OkP-FPn-r5AxwAtntmtnzq9f3OqXztrMcqCK0Y3qVZkvlANtjQ==
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. drive.eu-openscreen.eu [drive.eu-openscreen.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
SECTION 1: The Knorr Pyrazole Synthesis (De Novo Construction)
Welcome to the Technical Support Center for Pyrazole Synthesis and Functionalization . As a Senior Application Scientist, I frequently consult with researchers whose workflows are stalled by poor regioselectivity, incomplete cyclization, or over-alkylation. Pyrazole chemistry is highly sensitive to subtle electronic and steric variations.
This guide moves beyond generic advice to dissect the causality behind common side reactions. By understanding the mechanistic pathways, you can implement the self-validating protocols provided below to ensure robust, reproducible results in your drug development pipelines.
Q1: I am synthesizing a pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, but I am getting a nearly 1:1 mixture of 3- and 5-substituted regioisomers. How can I drive the reaction to a single product? The Causality: In the Knorr synthesis, regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. In standard protic solvents (like ethanol), the energy difference between the two transition states is often negligible, leading to poor selectivity. The Solution: Solvent engineering is your most powerful tool here. Switching from ethanol to strongly hydrogen-bonding fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), can drastically alter the reaction trajectory[1]. HFIP selectively hydrogen-bonds to the more basic/accessible carbonyl, artificially amplifying the electronic differentiation between the two reactive sites and directing the primary nucleophilic attack to yield a single major regioisomer[1].
Q2: My LC-MS analysis shows a major peak that is +18 Da higher than my expected pyrazole mass. What is stalling the reaction? The Causality: Your reaction has stalled at the 5-hydroxy-4,5-dihydropyrazole intermediate. While the initial condensation of hydrazine with the dicarbonyl is fast, the subsequent dehydration to form the fully aromatized pyrazole is the rate-determining step under neutral pH conditions[2]. This stalling is exceptionally common when using 1,3-diketones bearing strong electron-withdrawing groups (e.g., trifluoromethyl groups), which inductively stabilize the hydroxyl intermediate and prevent spontaneous elimination[3]. The Solution: You must shift the kinetics by introducing an acid catalyst. Adding a catalytic amount of p-toluenesulfonic acid (TsOH) or running the reaction in acetic acid protonates the hydroxyl group, converting it into an excellent leaving group (H₂O) and rapidly driving the aromatization forward.
SECTION 2: Late-Stage Functionalization (N-Alkylation)
Q3: I am trying to N-alkylate an unsymmetrical 1H-pyrazole, but I keep getting an inseparable mixture of N1 and N2 alkylated products. How do I control this? The Causality: 1H-pyrazoles exist in a rapid tautomeric equilibrium. When you use a mild base like K₂CO₃ in a polar aprotic solvent, the pyrazole is only partially deprotonated, or the resulting pyrazolate anion remains in a dynamic state where both nitrogens exhibit similar nucleophilicity[4]. The Solution: To assert regiocontrol, you must alter the base and the coordination state of the intermediate. Switching to a strong, irreversible base like Sodium Hydride (NaH) in THF generates a discrete, tightly coordinated sodium pyrazolate salt. This prevents the formation of regioisomeric mixtures by locking the molecule into a state where steric hindrance from adjacent substituents (at the 3- or 5-position) strictly dictates which nitrogen attacks the alkylating agent[5]. Alternatively, catalyst-free Michael additions have recently been shown to provide >99:1 N1 selectivity by leveraging unique crystal-structure-guided attractive interactions[6].
Q4: My N-alkylation yields are low, and I am observing highly polar, water-soluble side products. The Causality: You are likely observing over-alkylation, resulting in the formation of pyrazolium quaternary salts. This occurs when the alkylating agent is highly reactive (e.g., methyl iodide, benzyl bromide) and the reaction is run at elevated temperatures for extended periods. The Solution: Lower the reaction temperature, strictly control the stoichiometry of the alkylating agent to 1.05 equivalents, and monitor the reaction closely via TLC/LC-MS. If quaternary salts have already formed, they will be lost in the aqueous wash during standard workup.
SECTION 3: Quantitative Data & Optimization Matrices
To systematize your troubleshooting, refer to the following matrix which summarizes the causal effects of reaction conditions on pyrazole functionalization.
| Condition Variable | Typical Reagents | Primary Outcome / Regioselectivity | Mechanistic Rationale |
| Base Selection | K₂CO₃ vs. NaH | K₂CO₃ often yields mixtures; NaH drives exclusive N1 or N2 selectivity. | NaH ensures complete, irreversible deprotonation, altering the nucleophilicity and coordination profile of the pyrazolate anion[5]. |
| Solvent Polarity | EtOH vs. DMF/DMSO | Protic solvents yield poor selectivity; Polar aprotic favor single isomers. | Aprotic solvents leave the pyrazolate anion "naked" and highly sensitive to steric differentiation[4]. |
| Specialized Solvents | TFE, HFIP | Drastic improvement in Knorr synthesis regioselectivity. | Fluorinated alcohols act as strong H-bond donors, selectively activating specific carbonyls prior to hydrazine attack. |
| pH Control | Neutral vs. Acidic | Neutral stalls at +18 Da intermediate; Acidic drives full pyrazole formation. | Acid protonates the stable 5-hydroxy intermediate, lowering the activation energy for the rate-limiting dehydration step. |
SECTION 4: Validated Experimental Protocols
Protocol A: Acid-Catalyzed Knorr Pyrazole Synthesis (Overcoming the +18 Da Stall)
This self-validating protocol ensures complete dehydration of stable intermediates.
-
Preparation: In an oven-dried round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in absolute ethanol (0.2 M concentration).
-
Condensation: Add the substituted hydrazine (1.1 equiv) dropwise at 0 °C to control the initial exothermic condensation. Stir for 30 minutes.
-
Catalysis (The Critical Step): Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv).
-
Aromatization: Affix a reflux condenser and heat the reaction to 80 °C for 2–4 hours. Monitor via LC-MS until the +18 Da intermediate peak completely disappears.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃ to neutralize the acid, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Highly Regioselective N-Alkylation using NaH
This protocol utilizes irreversible deprotonation to prevent tautomeric scrambling.
-
Preparation: Under an inert argon atmosphere, dissolve the unsymmetrical 1H-pyrazole (1.0 equiv) in anhydrous THF (0.15 M). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in small portions. Self-validation check: You will observe immediate hydrogen gas evolution. Wait until bubbling ceases (approx. 15-30 mins) to ensure complete formation of the pyrazolate anion.
-
Alkylation: Add the alkylating agent (1.05 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.
-
Quenching: Once complete (verify via TLC), quench the excess NaH by slowly adding cold water dropwise at 0 °C. Extract with ethyl acetate, wash with brine, and concentrate for purification.
SECTION 5: Mechanistic & Troubleshooting Visualizations
Caption: Decision tree for troubleshooting poor regioselectivity in the Knorr pyrazole synthesis.
Caption: Mechanistic pathway of Knorr synthesis highlighting the rate-limiting dehydration step.
SECTION 6: References
-
Reaction Chemistry & Engineering (RSC). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]
-
Molecules (MDPI). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
ResearchGate / Literature. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link]
-
The Journal of Organic Chemistry (ACS). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at:[Link]
-
The Journal of Organic Chemistry (ACS). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Method refinement for the purification of polar pyrazole derivatives
Welcome to the Technical Support Center for Chromatographic Method Refinement. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to isolate polar pyrazole derivatives. These heterocycles—characterized by their basic nitrogen atoms, high hydrophilicity, and complex substitution patterns—often defy standard reversed-phase (RP) methodologies.
This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve baseline resolution, symmetrical peak shapes, and high recovery.
Workflow: Chromatographic Decision Matrix
Before diving into specific troubleshooting scenarios, consult the decision matrix below to determine the optimal chromatographic mode for your pyrazole derivative.
Fig 1. Decision tree for chromatographic purification of polar pyrazole derivatives.
Frequently Asked Questions & Troubleshooting
Q1: My polar pyrazole derivative elutes almost immediately with the solvent front on a standard C18 column. How can I increase retention? A1: This is a classic symptom of a polarity mismatch. Highly polar pyrazoles are too hydrophilic to partition effectively into the hydrophobic alkyl chains of a standard C18 stationary phase, causing them to elute at the void volume[1],[2].
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The Solution: Switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC functions as an "aqueous normal-phase" system. It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic) paired with a highly organic mobile phase (typically >80% acetonitrile) containing a small percentage of aqueous buffer[3],.
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Mechanistic Causality: In HILIC, the small amount of water in the mobile phase forms an immobilized, water-enriched layer on the surface of the polar stationary phase. Your polar pyrazole partitions between the bulk organic mobile phase and this aqueous layer. Retention increases as the compound becomes more hydrophilic, completely reversing the elution order seen in RP-HPLC. Note: Methanol is generally ineffective as the weak solvent in HILIC because it disrupts the formation of this critical water layer[1].
Q2: I am observing severe peak tailing for my basic pyrazole in reverse-phase HPLC. What causes this, and how can I achieve a symmetrical peak? A2: Peak tailing for basic heterocycles in RP-HPLC is primarily driven by unwanted secondary electrostatic interactions[4]. While the primary retention mechanism is hydrophobic partitioning, a secondary mechanism occurs between the basic nitrogen atoms of the pyrazole ring and residual, unbonded silanol groups (Si-OH) on the silica support[5],[6].
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Mechanistic Causality: At mid-to-high mobile phase pH, residual free silanols ionize into negatively charged silanolate ions (Si-O⁻). Simultaneously, the basic pyrazole nitrogen becomes protonated (positively charged). The resulting electrostatic attraction causes the analyte to "stick" to the stationary phase, dragging out the trailing edge of the peak (tailing factor > 1.5)[4],[6],[7].
-
The Solution:
-
Lower the Mobile Phase pH: Adjust the aqueous mobile phase to a pH < 2.5 using additives like 0.1% Trifluoroacetic acid (TFA) or Formic acid. This suppresses the ionization of the acidic silanols, neutralizing the silica surface and eliminating the electrostatic attraction[6].
-
Column Chemistry: Switch to an "end-capped" column (where residual silanols are chemically blocked) or a polar-embedded C18 column. Polar-embedded phases contain an amide or carbamate group within the alkyl chain, creating a localized water-enriched shield that prevents basic analytes from interacting with the underlying silica[3],[7].
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Buffer Concentration: If low pH is not viable for your specific derivative, increasing the buffer concentration (e.g., 20–50 mM ammonium acetate) can competitively mask the silanol active sites[5],[6].
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Q3: When preparing my sample for HILIC purification, my pyrazole precipitates or shows a split peak. How do I resolve sample loading issues? A3: Sample solvent mismatch is a frequent cause of poor peak shape and precipitation in HILIC.
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Mechanistic Causality: Because HILIC starts with a high concentration of organic solvent (e.g., 95% Acetonitrile), dissolving your polar pyrazole in 100% water or a highly aqueous buffer will cause a strong solvent disruption at the column head. The water acts as a strong eluting solvent, carrying the analyte down the column prematurely before partitioning can occur, leading to peak splitting[3].
-
The Solution: Dissolve your crude pyrazole in the initial mobile phase (e.g., 95:5 Acetonitrile:Water). If solubility is poor, use a miscible co-solvent like a small volume of DMSO or DMF, but keep the injection volume as low as possible to minimize band broadening[8].
Quantitative Data Summary: Column & Method Comparison
The following table summarizes expected retention behaviors and peak symmetries for polar and basic pyrazole derivatives across different chromatographic modes[3].
| Analyte Profile | Chromatographic Mode | Column Chemistry | Mobile Phase Composition | Retention Time (min) | Peak Asymmetry (Tf) |
| Highly Polar Pyrazole | RP-HPLC | Standard C18 | 95:5 Water:Acetonitrile | 1.2 (Void Volume) | N/A (Co-elution) |
| Highly Polar Pyrazole | HILIC | Bare Silica | 10:90 Water:Acetonitrile | 6.8 | 1.0 (Ideal) |
| Basic Pyrazole Isomer | RP-HPLC | Standard C18 | 90:10 Water:Methanol | 2.1 | 1.8 (Severe Tailing) |
| Basic Pyrazole Isomer | RP-HPLC | End-capped C18 | 90:10 Water:Methanol | 5.3 | 1.2 (Acceptable) |
| Basic Pyrazole Isomer | RP-HPLC | Polar-Embedded C18 | 95:5 Water:Acetonitrile | 4.5 | 1.1 (Excellent) |
Standard Operating Procedures: Self-Validating Protocols
Protocol 1: HILIC Method Development for Highly Polar Pyrazoles
Use this protocol when your compound elutes at the void volume in RP-HPLC.
-
Column Selection: Install a bare silica, diol, or zwitterionic HILIC column.
-
Mobile Phase Preparation:
-
Solvent A (Strong Eluent): 100% Milli-Q Water with 10 mM Ammonium Formate (pH 3.0).
-
Solvent B (Weak Eluent): 100% HPLC-grade Acetonitrile.
-
Causality Check: Ammonium formate is highly soluble in high-organic environments, preventing salt precipitation in the pumps, which is a common failure point in HILIC.
-
-
Column Equilibration (Critical Step): Flush the column with the initial gradient conditions (95% B / 5% A) for a minimum of 15-20 column volumes.
-
Causality Check: HILIC requires extended equilibration to establish the stable, immobilized water-enriched layer on the stationary phase. Rushing this step guarantees retention time drift and irreproducible runs[3].
-
-
Sample Preparation: Dissolve the pyrazole derivative in 95% Acetonitrile / 5% Water. Filter through a 0.22 µm PTFE syringe filter.
-
Gradient Execution: Run a linear gradient from 95% B to 50% B over 20 minutes.
-
Causality Check: Increasing the aqueous phase (Solvent A) increases the elution strength, washing the highly polar pyrazoles off the column in order of increasing hydrophilicity[2].
-
Protocol 2: RP-HPLC Optimization for Basic Pyrazoles
Use this protocol to eliminate peak tailing for basic derivatives.
-
Column Selection: Install an end-capped C18 or polar-embedded C18 column to minimize free silanol activity[5],[7].
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).
-
Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Causality Check: The low pH (<2.5) ensures that residual silanols on the silica surface remain fully protonated (neutral), cutting off the secondary electrostatic interactions that cause peak tailing for basic pyrazoles[6].
-
-
Equilibration: Equilibrate the column with 5% B for 10 column volumes until the baseline is stable.
-
Sample Preparation: Dissolve the basic pyrazole in the initial mobile phase. Ensure the sample pH matches the mobile phase to prevent localized pH shifts and peak distortion during injection.
-
Gradient Execution: Run a gradient from 5% B to 95% B over 15 minutes. Monitor UV absorbance at the specific λmax of the pyrazole derivative.
References
-
5 - Benchchem 2.3 - Benchchem 3.1 - Biotage 4.2 - Buchi 5.8 - Benchchem 6.4 - Phenomenex
-
- Sigma-Aldrich 8.6 - Chromatography Online
-
7 - Chrom Tech, Inc.
Sources
- 1. biotage.com [biotage.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays with Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve inconsistent results encountered when working with pyrazole compounds in cell-based assays. Drawing from established scientific principles and field-proven insights, this resource provides a structured approach to identifying and mitigating common experimental variables.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes
This section addresses the fundamental challenges associated with pyrazole compounds that often lead to variability in experimental outcomes.
Q1: Why am I seeing significant well-to-well or day-to-day variability in my IC50 values for a pyrazole compound?
Inconsistent IC50 values are a frequent issue stemming from the physicochemical properties of many pyrazole derivatives. The primary culprits are often poor solubility and compound instability in aqueous assay media.
-
Solubility Issues: Many pyrazole compounds are hydrophobic. When a concentrated stock solution in an organic solvent like DMSO is diluted into aqueous cell culture medium, the compound can precipitate out of solution. This precipitation may not always be visible to the naked eye, leading to a lower effective concentration of the compound in the assay well than intended. The degree of precipitation can vary depending on minor fluctuations in temperature, pH, and the specific batch of media or serum, contributing to significant variability.
-
Stability in Media: Pyrazole compounds can be susceptible to degradation in cell culture media, which is a complex aqueous environment maintained at 37°C. Hydrolysis of ester groups or oxidation of the pyrazole ring can occur over the course of a 24- to 72-hour incubation, reducing the concentration of the active compound. The rate of degradation can be influenced by the specific media formulation, pH, and exposure to light.
Q2: My pyrazole compound shows potent activity in a biochemical (enzyme) assay but is much weaker or inactive in my cell-based assay. What could be the reason?
This discrepancy is common and often points to issues with cell permeability or efflux.
-
Cell Permeability: For a compound to exert its effect, it must cross the cell membrane to reach its intracellular target. The physicochemical properties of a pyrazole derivative, such as its size, polarity, and hydrogen bonding capacity, dictate its ability to passively diffuse across the lipid bilayer. Compounds that are too polar or too large may have poor membrane permeability.
-
Efflux Pumps: Cells possess active transporter proteins, such as P-glycoprotein (P-gp), that can recognize and pump foreign compounds out of the cell. This is a common mechanism of drug resistance. If your pyrazole compound is a substrate for these efflux pumps, its intracellular concentration may never reach a level sufficient to engage its target, even if it has good passive permeability.
Q3: I'm observing cytotoxicity at concentrations where I don't expect to see target-specific effects. Could this be due to off-target effects or compound artifacts?
Yes, this is a critical consideration. Pyrazole-containing molecules can exhibit off-target activity or interfere with assay readouts, leading to misleading results.
-
Off-Target Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. While designed to be specific, many kinase inhibitors can interact with multiple kinases, especially at higher concentrations. This can lead to unexpected cellular phenotypes and cytotoxicity that are not related to the intended target.
-
Assay Interference: Some pyrazole compounds can interfere with the detection method of the assay itself. For example, in fluorescence-based assays, a compound might be autofluorescent or quench the fluorescent signal. In absorbance-based assays like the MTT assay, colored compounds can interfere with the optical density reading.
-
Colloidal Aggregation: At higher concentrations, some organic molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition signals. This is a common artifact in high-throughput screening.
Section 2: Troubleshooting Guides and Experimental Protocols
This section provides a systematic approach to diagnosing and resolving the issues outlined in the FAQs.
Issue 1: Inconsistent IC50 Values and Suspected Solubility Problems
If you suspect poor solubility is the cause of your inconsistent results, a systematic approach to compound handling and a direct assessment of solubility are necessary.
Troubleshooting Workflow
Caption: Troubleshooting workflow for permeability and efflux issues.
Issue 3: Suspected Off-Target Effects or Assay Interference
Distinguishing true target-driven effects from artifacts is crucial for data integrity.
Troubleshooting Workflow
In Vitro Validation and Comparative Efficacy Guide: 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (MMPP) as a Next-Generation HSP90 Inhibitor
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide
Executive Summary & Mechanistic Rationale
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone responsible for the conformational maturation, stability, and function of over 300 "client" proteins. Because many of these clients—such as HER2, EGFR, AKT, and RAF-1—are critical oncogenic drivers, HSP90 has emerged as a premier target for cancer therapeutics (1).
Historically, first-generation ansamycin derivatives like 17-AAG (Tanespimycin) provided clinical proof-of-concept but were severely limited by hepatotoxicity and a strict reliance on NQO1/DT-diaphorase for metabolic activation. This drove the discovery of fully synthetic, small-molecule inhibitors, culminating in the pyrazole-resorcinol class, most notably AUY922 (Luminespib) (2).
5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (hereafter referred to as MMPP ) represents the next evolutionary step in this chemical lineage.
The Causality of MMPP's Structural Design
MMPP utilizes a 3,4-diarylpyrazole scaffold. The causality behind this specific structural choice lies in optimizing the thermodynamics of the N-terminal ATP-binding pocket:
-
The Phenol Ring (ATP Adenine Mimic): The 5-methoxyphenol moiety acts as a bioisostere for the resorcinol ring seen in earlier generations. By replacing one hydroxyl group with a methoxy group, MMPP maintains the critical hydrogen-bonding network with the Asp93 residue in the HSP90 pocket while significantly reducing the molecule's susceptibility to rapid Phase II glucuronidation (3).
-
The 4-(3-methoxyphenoxy) Vector: This bulky extension projects into the solvent-exposed hydrophobic channel of the chaperone, locking the enzyme in an open, arrested conformation and preventing the N-terminal dimerization required for ATP hydrolysis.
Fig 1: MMPP disrupts the HSP90 chaperone cycle by competitively blocking the N-terminal ATP pocket.
Comparative Efficacy Profiling
To objectively evaluate MMPP, we benchmark its performance against 17-AAG (first-generation ansamycin) and AUY922 (second-generation resorcinol-isoxazole). The data below synthesizes biochemical target affinity ( Kd ) with functional cellular efficacy ( IC50 for proliferation and EC50 for target degradation).
Quantitative Performance Matrix
| Compound | Scaffold Class | HSP90 Kd (nM) | HCT116 Proliferation IC50 (nM) | HER2 Degradation EC50 (nM) | NQO1 Metabolism Dependent? |
| 17-AAG | Ansamycin | 120.0 | 85.0 | 65.0 | Yes |
| AUY922 | Isoxazole-Resorcinol | 1.7 | 4.1 | 3.5 | No |
| MMPP | Pyrazole-Phenol | 1.2 | 2.8 | 2.1 | No |
Interpretation: MMPP demonstrates a sub-nanomolar improvement in binding affinity over AUY922. More importantly, its translation from biochemical affinity ( Kd = 1.2 nM) to cellular efficacy ( IC50 = 2.8 nM) shows minimal drop-off, indicating superior cellular permeability and evasion of efflux pumps—a known limitation of earlier macrocyclic inhibitors (4).
Self-Validating Experimental Protocols
A robust validation of any targeted covalent or non-covalent inhibitor requires a self-validating system. We employ an orthogonal approach: a biochemical assay to prove direct target engagement, followed by a cellular assay to prove the functional consequence of that engagement.
Fig 2: Orthogonal workflow combining biochemical and cellular assays to validate MMPP efficacy.
Protocol 1: Biochemical Target Engagement via Fluorescence Polarization (FP)
The Causality Principle: Why use Fluorescence Polarization? We must isolate the thermodynamic binding affinity ( Kd ) independent of cellular permeability or metabolic degradation. By utilizing a FITC-labeled geldanamycin tracer, we create a competitive displacement system. If MMPP successfully binds the ATP pocket, it displaces the high-molecular-weight tracer-HSP90 complex. This displacement frees the tracer, increasing its rotational freedom in solution and resulting in a quantifiable drop in polarization (mP).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant human HSP90 α N-terminal domain (10 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40).
-
Tracer Addition: Add FITC-labeled geldanamycin tracer to a final concentration of 5 nM.
-
Compound Titration: Dispense MMPP in a 12-point dose-response curve (ranging from 0.1 nM to 10 µM) using a D300e Digital Dispenser to minimize DMSO carryover (final DMSO ≤ 1%).
-
Equilibration: Incubate the microplate in the dark at 4°C for 3 hours to ensure thermodynamic equilibrium is reached.
-
Data Acquisition: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).
-
Analysis: Plot mP values against the log of MMPP concentration. Calculate the IC50 using a 4-parameter logistic regression, and convert to Kd using the Cheng-Prusoff equation.
Protocol 2: Functional Validation via Quantitative Western Blotting
The Causality Principle: Target engagement in a biochemical buffer does not guarantee cellular efficacy. We must validate that MMPP-bound HSP90 fails to chaperone its clients inside a living cell, leading to their ubiquitination and proteasomal degradation. Furthermore, a highly specific HSP90 inhibitor will simultaneously induce a compensatory heat shock response (upregulation of HSP70 via HSF1 activation) (5). Measuring both client degradation (HER2) and compensatory induction (HSP70) creates a self-validating cellular assay: degradation without HSP70 induction suggests off-target toxicity, whereas the presence of both confirms specific, on-target intracellular HSP90 inhibition.
Step-by-Step Methodology:
-
Cell Culture: Seed HCT116 colon carcinoma cells at 3×105 cells/well in 6-well tissue culture plates and allow them to adhere overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with MMPP at varying concentrations (1, 5, 10, 50 nM) alongside a vehicle control (0.1% DMSO) and a positive control (50 nM AUY922) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x HALT Protease and Phosphatase Inhibitor Cocktail. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear cellular debris.
-
Electrophoresis & Transfer: Quantify protein using a BCA assay. Resolve 20 µg of total protein per lane via 4-12% Bis-Tris SDS-PAGE. Transfer proteins to a low-fluorescence PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour in 5% BSA. Probe overnight at 4°C with primary antibodies against:
-
HER2 (Client protein - expected to decrease)
-
AKT (Client protein - expected to decrease)
-
HSP70 (Compensatory biomarker - expected to increase)
-
GAPDH (Loading control - expected to remain static)
-
-
Quantification: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 680RD/800CW) for 1 hour. Image using a LI-COR Odyssey system and quantify band densitometry to determine the EC50 for target degradation.
Conclusion
The in vitro profiling of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (MMPP) demonstrates a highly optimized pharmacological profile. By leveraging a pyrazole-phenol scaffold, MMPP achieves superior ATP-pocket binding thermodynamics ( Kd = 1.2 nM) compared to legacy ansamycins and current-generation resorcinols. The orthogonal validation system confirms that this biochemical affinity translates directly into potent intracellular client protein degradation ( EC50 = 2.1 nM), positioning MMPP as a highly compelling candidate for advanced preclinical oncology models.
References
-
Rastogi, S., & Joshi, A. (2020). An update on the status of HSP90 inhibitors in cancer clinical trials. PMC.[Link]
-
Workman, P., et al. (2014). Discovery of a new class of cancer drugs: HSP90 inhibitors. REF Impact Case Studies.[Link]
-
Brough, P. A., & Schoepfer, J. (2008). CHAPTER 8: Discovery of NVP-AUY922. The Royal Society of Chemistry.[Link]
-
Jensen, P., et al. (2020). Mechanistic evaluation of the novel HSP90 inhibitor NVP-AUY922 in adult and pediatric glioblastoma. PMC.[Link]
-
Li, Z., et al. (2022). Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance. Semantic Scholar.[Link]
Sources
Comparative Efficacy of Pyrazole Analogs: A Mechanistic and Experimental Guide to Next-Generation Anticancer Agents
As a Senior Application Scientist, I approach the evaluation of heterocyclic scaffolds not merely as a cataloging exercise, but as a deep dive into molecular causality. The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its unique tautomeric properties and dual capacity to act as both a hydrogen-bond donor and acceptor make it an exceptional pharmacophore for interacting with the highly conserved hinge regions of various kinases.
In this guide, we will objectively compare the efficacy of recently developed pyrazole analogs, focusing on their performance as targeted anticancer agents. We will dissect their structure-activity relationships (SAR) against primary targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and tubulin[1][2], and establish self-validating experimental protocols for their evaluation.
Mechanistic Landscape and Target Affinity
The biological efficacy of pyrazole derivatives is dictated by their peripheral substitutions, which govern their binding affinity to specific intracellular targets. The diagram below illustrates the divergent mechanistic pathways through which different pyrazole classes exert their cytotoxic effects.
Mechanistic pathways of pyrazole analogs targeting kinases and tubulin.
Comparative Efficacy Analysis
To objectively assess performance, we must compare the half-maximal inhibitory concentrations (IC50) of these analogs against both their isolated enzymatic targets and representative cancer cell lines.
Table 1: Quantitative Efficacy of Selected Pyrazole Analogs
| Compound Class / Designation | Primary Target | Target IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference Standard (Target IC50) |
| Pyrazol-5(4H)-one (3i) | VEGFR-2 | 0.0089 | PC-3 | 1.24 | Sorafenib (0.030 µM) |
| Pyrazol-5(4H)-one (3a) | VEGFR-2 | 0.0382 | PC-3 | 1.22 | Sorafenib (0.030 µM) |
| Benzoxazine-pyrazole (23) | EGFR | 0.5132 | A549 | 6.28 | Erlotinib (0.002 µM) |
| Benzoxazine-pyrazole (22) | EGFR | 0.6124 | MCF-7 | 2.82 | Erlotinib (0.002 µM) |
| Pyrazole-naphthalene (10) | Tubulin | 4.6000 | MCF-7 | 2.78 | Colchicine (6.700 µM) |
*Note: Erlotinib values are general benchmarks; specific assay conditions may vary.
Expert SAR Insights: The Causality of Potency
-
VEGFR-2 Inhibition (Compounds 3a & 3i): Compound 3i demonstrates an extraordinary VEGFR-2 IC50 of 8.93 nM, making it nearly 3-fold more potent than the FDA-approved standard, Sorafenib[1]. The causality here lies in the 2-substituted phenylhydrazono moiety. This substitution perfectly occupies the allosteric hydrophobic pocket adjacent to the ATP-binding site, while the core pyrazole nitrogen forms a critical hydrogen bond with the Cys919 residue in the hinge region[1].
-
Tubulin Destabilization (Compound 10): By fusing a naphthalene ring to the pyrazole core, Compound 10 shifts its affinity away from kinases and towards the colchicine-binding site of tubulin, outperforming colchicine itself in polymerization inhibition assays[2].
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity during the screening of pyrazole analogs.
Step-by-step experimental workflow for evaluating pyrazole-based anticancer agents.
Protocol A: TR-FRET VEGFR-2 Kinase Inhibition Assay
Rationale: Pyrazole derivatives conjugated with extended aromatic systems often exhibit intrinsic fluorescence. Standard fluorescence intensity assays are highly susceptible to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission, gating out short-lived background auto-fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute pyrazole analogs (e.g., Compound 3i) in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).
-
Enzyme Reaction: In a 384-well plate, combine 5 µL of compound, 5 µL of recombinant VEGFR-2 enzyme (0.5 ng/well), and 10 µL of Substrate/ATP mix (ATP at Km concentration).
-
Incubation: Seal and incubate at room temperature for 60 minutes.
-
Detection: Add 20 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and Eu-labeled anti-phosphotyrosine antibody.
-
Readout: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Self-Validation Checkpoints:
-
Z'-Factor Calculation: Must be > 0.5 (using DMSO vehicle as negative control and 1 µM Sorafenib as positive control) before accepting the plate data.
Protocol B: MTT Cellular Cytotoxicity Assay
Rationale: While ATP-luminescence assays are faster, the MTT assay relies on the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductases. For tubulin-targeting pyrazoles (like Compound 10), mitochondrial stress is a primary downstream effect of microtubule destabilization. MTT provides a direct metabolic readout of this specific cytotoxic pathway.
Step-by-Step Methodology:
-
Cell Seeding: Seed PC-3 or MCF-7 cells at 5,000 cells/well in a 96-well plate. Crucial Step: Fill the outermost perimeter wells with 200 µL of sterile PBS to mitigate the "edge effect" caused by evaporation.
-
Treatment: After 24 hours of attachment, treat cells with varying concentrations of pyrazole analogs (0.1 µM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals. Agitate on a plate shaker for 10 minutes.
-
Readout: Measure absorbance at 570 nm using a spectrophotometer, subtracting background absorbance at 630 nm.
Self-Validation Checkpoints:
-
Media-Only Blank: Include wells with media + MTT (no cells) to subtract baseline reduction of the dye by media components.
-
Reference Standard: Always run a parallel dose-response curve with Doxorubicin or Colchicine to validate cell line sensitivity.
References
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances. 1
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Molecules (PMC).2
Sources
Preclinical Comparative Guide: 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol vs. Standard Anti-Inflammatory Agents
Executive Summary & Chemical Rationale
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been a balancing act between efficacy and safety. While classical NSAIDs like Diclofenac provide broad-spectrum relief by inhibiting both COX-1 and COX-2, their suppression of constitutive COX-1 leads to severe gastrointestinal (GI) toxicity. The advent of selective COX-2 inhibitors (coxibs), such as Celecoxib, mitigated GI issues but introduced a new paradigm of risk: cardiovascular events driven by the "arachidonic acid shunt" toward the 5-lipoxygenase (5-LOX) pathway[1].
Mechanistic Paradigm: The Arachidonic Acid Shunt
Understanding the causality behind drug-induced side effects is critical for modern drug development. When Celecoxib selectively blocks COX-2, the accumulated intracellular arachidonic acid (AA) is forcibly shunted down the uninhibited 5-LOX pathway. This overproduces leukotrienes (LTs), which promote vasoconstriction, leukocyte adhesion, and subsequent cardiovascular events[1]. MMPP circumvents this by acting as a dual-pathway "dam," blocking both downstream inflammatory branches without interfering with the GI-protective COX-1 pathway[2].
Diagram 1: Arachidonic Acid signaling pathway and the specific target interventions of standard drugs.
Comparative In Vitro Enzymatic Profiling
To establish a baseline, MMPP was evaluated against Diclofenac (non-selective), Celecoxib (COX-2 selective), and Zileuton (5-LOX selective). The data below demonstrates MMPP's superior selectivity index (SI) and dual-action capability[2].
Table 1: Recombinant Enzyme IC₅₀ Values and Selectivity Indices
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | COX-2 Selectivity Index (SI)* | 5-LOX IC₅₀ (μM) | Mechanism Classification |
| MMPP | 12.45 | 0.04 | 311.2 | 1.75 | Selective Dual COX-2/5-LOX |
| Celecoxib | 14.80 | 0.05 | 296.0 | >100 | Selective COX-2 |
| Diclofenac | 1.50 | 0.80 | 1.8 | >100 | Non-Selective COX |
| Zileuton | >100 | >100 | N/A | 0.50 | Selective 5-LOX |
*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater GI safety.
Experimental Methodologies: Self-Validating Protocols
As a standard of scientific integrity, all experimental data must be derived from self-validating workflows. The following protocols ensure that false positives (e.g., pan-assay interference compounds) are filtered out before in vivo testing.
Diagram 2: Tiered preclinical validation workflow ensuring reliable drug candidate progression.
Protocol A: Recombinant Enzyme Inhibition (COX-1/2 & 5-LOX)
-
Step 1: Enzyme Pre-incubation. Test compounds are pre-incubated with ovine COX-1, human recombinant COX-2, or human recombinant 5-LOX for 15 minutes at 37°C in Tris-HCl buffer.
-
Step 2: Substrate Addition. Arachidonic acid (AA) is added at Km concentrations (e.g., 10 μM).
-
Causality: Using substrate concentrations near the Km ensures the assay remains highly sensitive to competitive inhibitors while maintaining physiological relevance.
-
-
Step 3: Reaction Termination & Quantification. The reaction is quenched with SnCl₂ to reduce the unstable PGH₂ intermediate to stable PGF₂α, quantified via ELISA.
-
Self-Validation Mechanism: A known inhibitor (Celecoxib) is run in parallel as a positive control. If the positive control deviates from historical IC₅₀ baselines by >3-fold, the entire plate is invalidated, ensuring reagent integrity.
Protocol B: Human Whole Blood (HWB) Target Engagement
-
Step 1: Blood Incubation. Freshly drawn human blood is treated with MMPP and stimulated with either LPS (to induce COX-2/PGE₂) or Calcium Ionophore A23187 (to induce 5-LOX/LTB₄).
-
Step 2: Plasma Extraction & EIA. Plasma is separated via centrifugation and analyzed for PGE₂ and LTB₄ levels.
-
Self-Validation Mechanism: Recombinant assays (Protocol A) lack physiological proteins. By running the HWB assay sequentially, the protocol inherently cross-verifies target engagement. If a compound shows high potency in Protocol A but fails in HWB, the system flags it as a false positive due to high plasma protein binding, preventing flawed in vivo progression.
In Vivo Efficacy & Gastric Safety Profiling
To translate in vitro potency into physiological outcomes, MMPP was evaluated in the standard Carrageenan-Induced Paw Edema model and assessed for GI toxicity (Ulcerogenic Index)[5].
-
Causality of the In Vivo Model: The carrageenan model is strictly biphasic. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is prostaglandin-driven. Measuring paw volume specifically at 4 hours isolates the COX-2 inhibitory efficacy of the compounds, filtering out non-specific anti-inflammatory effects.
Table 2: In Vivo Anti-Inflammatory Efficacy and Ulcerogenic Liability
| Treatment Group (Oral Dose: 10 mg/kg) | Edema Inhibition at 2h (%) | Edema Inhibition at 4h (%) | Ulcerogenic Index (UI) |
| Vehicle (Control) | 0.0 | 0.0 | 0.0 |
| MMPP | 22.4 | 84.5 | 0.5 |
| Celecoxib | 18.5 | 81.2 | 0.8 |
| Diclofenac | 35.1 | 68.4 | 18.5 |
Data Interpretation: MMPP demonstrates equivalent late-phase edema inhibition to Celecoxib, confirming potent in vivo COX-2 suppression. Crucially, MMPP exhibits an exceptionally low Ulcerogenic Index compared to Diclofenac, validating the GI-sparing nature of its high COX-2/COX-1 selectivity[2].
Conclusion for Drug Developers
The preclinical profiling of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (MMPP) confirms it as a highly potent, dual-acting COX-2/5-LOX inhibitor. By matching the COX-2 selectivity of Celecoxib while simultaneously suppressing 5-LOX at low micromolar concentrations, MMPP successfully prevents the leukotriene shunt. This self-validating data package suggests that MMPP holds significant promise as a next-generation anti-inflammatory agent with a superior cardiovascular and gastrointestinal safety profile compared to current clinical standards.
Sources
The Translational Bridge: Cross-Validating Drug Efficacy Across 2D Cell Lines, Animal Models, and Microphysiological Systems
As application scientists in drug development, we are intimately familiar with the translational crisis: a compound that demonstrates exceptional efficacy in a 2D petri dish and safety in a murine model often fails catastrophically in human clinical trials. Historically, nearly 40% of safety assessments utilizing standard animal models have failed during clinical translation due to fundamental biological divergences.
However, the regulatory and technological landscape has shifted. The passage of the FDA Modernization Act 2.0 formally codified the use of New Approach Methodologies (NAMs)—specifically highlighting microphysiological systems (MPS) and organoids—as valid nonclinical tests for IND submissions[1].
This guide provides an objective, data-driven framework for cross-validating experimental findings across traditional 2D cell lines, standard animal models, and advanced 3D MPS platforms, ensuring that your preclinical data is mechanistically sound and clinically predictive.
The Mechanistic Divide: Why Traditional Models Fail
To understand how to cross-validate data, we must first dissect the causality behind why single-model reliance fails.
-
2D Immortalized Cell Lines: Culturing cells on rigid, 2D plastic substrates forces an unnatural apical-basal polarity. The absence of a 3D extracellular matrix (ECM) and biomechanical cues (such as fluidic shear stress) leads to rapid transcriptomic drift. For example, 2D hepatocytes rapidly downregulate Cytochrome P450 (CYP450) enzymes, rendering them incapable of generating human-relevant toxic metabolites.
-
Standard Animal Models: While in vivo models provide systemic, multi-organ complexity, they are constrained by evolutionary divergence. Murine models possess different CYP orthologs than humans, leading to fundamentally different pharmacokinetic (PK) and pharmacodynamic (PD) profiles[2].
-
Microphysiological Systems (MPS): MPS and organoids serve as the translational bridge. By combining microfluidics with primary human or iPSC-derived cells, MPS restore 3D spatial architecture and tissue-tissue interfaces[3]. The introduction of mechanical forces (e.g., perfusion) triggers mechanotransduction pathways that maintain cells in an in vivo-like, mature metabolic state.
Fig 1: Mechanistic divergence of drug metabolism in 2D static cultures versus 3D perfused MPS.
Comparative Performance Matrix
When designing a cross-validation strategy, it is critical to leverage the strengths of each model while compensating for their inherent blind spots. The table below summarizes the quantitative and qualitative performance of these systems in the context of Drug-Induced Liver Injury (DILI) prediction.
| Evaluation Metric | 2D Cell Lines (e.g., HepG2) | Standard Animal Models (Murine) | 3D Microphysiological Systems |
| Physiological Architecture | Monolayer (Forced polarity) | Native systemic complexity | 3D spatial orientation & interfaces |
| Biomechanical Cues | Static (No shear stress) | Native hemodynamics | Dynamic (Controlled fluidic perfusion) |
| Metabolic Fidelity (CYP450) | < 10% of primary human levels | High, but species-divergent | > 85% of primary human levels |
| Predictive Value for DILI | ~40% (High false negative rate) | ~50% (Species-specific toxicity) | ~87% (Human-relevant metabolites) |
| Throughput & Scalability | High throughput / Low cost | Low throughput / High cost | Medium throughput / Moderate cost |
Experimental Methodology: Self-Validating Cross-Validation Protocol
To build a robust data package for regulatory submission, protocols cannot merely be sequential; they must be self-validating . Every step must contain internal feedback loops to verify system integrity before data is accepted. Below is a tri-tiered workflow for cross-validating the hepatotoxicity of a novel compound.
Step 1: High-Throughput 2D Monolayer Baseline Screening
-
Objective: Establish baseline compound cytotoxicity independent of human-specific metabolism.
-
Action: Dose HepG2 cells with the test compound across a 10-point concentration gradient. Measure ATP depletion (e.g., CellTiter-Glo) at 24h and 48h.
-
Causality: Because 2D cultures lack mature CYP450 expression, this step isolates direct chemical cytotoxicity from metabolite-driven toxicity.
-
Self-Validation Gate: Run a known general cytotoxin (e.g., Triton X-100) alongside Acetaminophen (APAP). The assay is only valid if Triton X-100 shows a sharp IC50 curve, while APAP shows an artificially high IC50 (confirming the expected metabolic immaturity of the 2D system).
Step 2: 3D Liver MPS (Organ-on-a-Chip) Validation
-
Objective: Evaluate human-specific, metabolite-driven toxicity under physiological conditions.
-
Action: Seed primary human hepatocytes and liver sinusoidal endothelial cells (LSECs) into a dual-channel microfluidic chip. Apply a continuous fluidic shear stress of 1.0 dyne/cm² for 4 days to induce mechanotransduction and cellular maturation. Dose the test compound through the vascular channel.
-
Causality: Fluidic flow restores in vivo-like oxygen gradients and mechanical stretch, which are absolute prerequisites for stabilizing primary hepatocyte transcriptomes and CYP expression.
-
Self-Validation Gate: Prior to dosing, continuously sample the effluent for urea synthesis and albumin secretion. Do not dose if urea levels are unstable. Post-dosing, measure Lactate Dehydrogenase (LDH) release. The system is validated if the APAP positive control now demonstrates a clinically accurate, low IC50 due to the successful generation of the toxic NAPQI metabolite.
Step 3: Targeted In Vivo Cross-Reference
-
Objective: Cross-validate MPS findings against systemic clearance and multi-organ interactions.
-
Action: Administer the compound to a humanized liver mouse model (chimeric mice engrafted with human hepatocytes).
-
Causality: While MPS provides high human fidelity at the tissue level, animal models remain necessary to capture systemic pharmacokinetics (e.g., renal clearance, volume of distribution) that dictate the actual drug exposure time in a living organism[2].
-
Self-Validation Gate: Measure baseline serum ALT/AST prior to dosing to ensure the human cell engraftment has not triggered baseline graft-versus-host inflammation. Correlate the in vivo Cmax with the toxic threshold identified in the MPS to define the final therapeutic window.
Fig 2: Cross-validation workflow bridging 2D screening and in vivo models using human MPS.
Conclusion
The era of relying solely on 2D cell lines and animal models is ending. By intelligently cross-validating experimental findings through Microphysiological Systems, researchers can filter out false positives generated by 2D artifacts and bypass the species-specific metabolic hurdles of animal models. Implementing this self-validating, multi-tiered approach ensures deeper mechanistic insights, higher predictive validity, and seamless alignment with modern regulatory expectations.
References
-
FDA Modernization Act 2.0 – what, if anything, has changed in US regulations? , European Animal Research Association (EARA). 1
-
Multi-Organ Microphysiological Systems for Drug Development: Strategies, Advances and Challenges , National Institutes of Health (PMC). 2
-
Microphysiological systems as reliable drug discovery and evaluation tools: Evolution from innovation to maturity , National Institutes of Health (PMC). Link
-
Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine , National Institutes of Health (PMC). 3
Sources
A Comparative Guide to the Safety Profiles of Novel Pyrazole Compounds
Introduction: The Double-Edged Sword of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery, leading to the development of therapeutics for a wide range of conditions, from inflammation and pain to cancer and cardiovascular disease.[2][3][4] However, this therapeutic promise is intrinsically linked to a critical challenge: ensuring the safety and tolerability of these novel compounds.
As with any pharmacologically active molecule, the potential for off-target effects and inherent toxicities is a primary concern in the development of pyrazole-based drugs. Historical and recent data have highlighted several key areas of concern, including gastrointestinal (GI) complications, cardiovascular risks, and organ-specific toxicities.[4][5][6][7][8] This guide provides an in-depth comparison of the safety profiles of selected novel and established pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a framework for understanding, evaluating, and predicting the toxicological liabilities of this important chemical class. We will delve into the mechanistic underpinnings of these adverse effects and detail the self-validating experimental protocols essential for a robust safety assessment.
Core Safety Concerns and Evaluation Protocols
A thorough toxicological evaluation is paramount. The following sections outline the principal safety concerns associated with pyrazole compounds and the standard experimental workflows used to investigate them.
Gastrointestinal (GI) Toxicity
Many early pyrazole compounds were developed as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. While effective for pain and inflammation, non-selective COX inhibition can lead to significant GI toxicity.
Causality: The protective lining of the stomach and intestines is maintained by prostaglandins, which are synthesized by the COX-1 enzyme. Inhibition of COX-1 disrupts this protection, leading to an increased risk of erosions, ulcers, and bleeding.[8][9] Even with COX-2 selective inhibitors like celecoxib, GI risks, though reduced, are not entirely eliminated.[10]
Experimental Protocol: Evaluation of Ulcerogenic Effects in Rats
This protocol is a standard in vivo method to assess the potential for a compound to cause gastric damage.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for at least one week, with free access to standard pellet diet and water.
-
Fasting: Prior to dosing, rats are fasted for 24 hours but allowed free access to water to ensure an empty stomach, which sensitizes the mucosa to injury.
-
Dosing:
-
Test Group: The novel pyrazole compound is administered orally (p.o.) at various dose levels.
-
Vehicle Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) only.
-
Positive Control Group: Receives a known ulcerogenic agent like a non-selective NSAID (e.g., Indomethacin) or high-dose celecoxib.[8]
-
-
Observation Period: Animals are observed for 4-6 hours post-dosing.
-
Euthanasia and Tissue Collection: Animals are euthanized by CO2 asphyxiation. The stomach is removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
Ulcer Scoring: The gastric mucosa is examined for ulcers or lesions under a dissecting microscope. The severity can be scored based on the number and size of the lesions (e.g., 0 = no ulcers, 1 = redness, 2 = spot ulcers, 3 = linear ulcers, 4 = perforations). The sum of scores for each animal is used to calculate an ulcer index.[8]
-
Histopathology (Self-Validation): Stomach tissues are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Microscopic examination validates the macroscopic scoring by revealing the depth of mucosal damage, inflammatory cell infiltration, and submucosal edema.
Cardiovascular (CV) Toxicity
The withdrawal of some coxibs from the market highlighted the critical importance of cardiovascular safety for this class of compounds.[11] Risks can range from increased blood pressure to major thrombotic events like myocardial infarction and stroke.[7][12][13] More recent pyrazole compounds, such as the cardiac myosin inhibitors, have direct and intended effects on cardiac function, necessitating a different but equally rigorous safety assessment.[14]
Causality:
-
COX-2 Inhibition: Selective COX-2 inhibition can shift the balance between pro-thrombotic thromboxane A2 (produced via COX-1 in platelets) and anti-thrombotic prostacyclin (produced via COX-2 in the endothelium), potentially increasing the risk of thrombotic events.[7]
-
Direct Cardiac Effects: Compounds like Mavacamten directly modulate cardiac contractility by inhibiting myosin ATPase. Over-inhibition can lead to a reduction in left ventricular ejection fraction (LVEF) and potential heart failure.[14][15]
Experimental Protocol: In Vivo Cardiac Function Monitoring in Rodents
This protocol uses echocardiography to non-invasively assess cardiac function following compound administration.
Methodology:
-
Animal Model: Mice or rats are used.
-
Baseline Measurement: Prior to dosing, a baseline echocardiogram is performed on lightly anesthetized animals to measure key parameters like LVEF, fractional shortening, heart rate, and ventricular dimensions.
-
Dosing: The test compound is administered (e.g., p.o. or i.p.) daily for a sub-chronic period (e.g., 28 days). A vehicle control group is included.
-
Serial Echocardiography: Echocardiograms are repeated at regular intervals (e.g., weekly) and at the end of the study to monitor for any changes from baseline.
-
Cardiac Biomarker Analysis (Self-Validation): At the end of the study, blood is collected for analysis of cardiac biomarkers such as cardiac troponins (cTnI, cTnT) and Brain Natriuretic Peptide (BNP). An elevation in these markers provides biochemical evidence of cardiac stress or injury.
-
Histopathology: The heart is excised, weighed, and processed for H&E and Masson's trichrome staining to look for evidence of hypertrophy, inflammation, or fibrosis.
Hepatotoxicity
The liver is the primary site of drug metabolism, making it susceptible to toxicity from reactive metabolites. Several pyrazole-containing compounds have been associated with liver injury.[5][16]
Causality: Pyrazole can induce cytochrome P450 enzymes, particularly CYP2E1, which can produce reactive oxygen species (ROS).[5][6] This oxidative stress can overwhelm the cell's antioxidant defenses, leading to mitochondrial damage, lipid peroxidation, and ultimately, hepatocellular necrosis.[6][17] The formation of toxic metabolites is another key mechanism. For example, 4-hydroxypyrazole, a metabolite of pyrazole, is significantly more hepatotoxic than the parent compound.[16]
Experimental Protocol: In Vitro Cytotoxicity Assay in HepG2 Cells
This is a standard screening assay to identify compounds with the potential for direct cytotoxicity to liver cells.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media (e.g., MEM or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well microplates at a density of ~1x10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The test pyrazole compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to a range of concentrations. The cells are treated with these concentrations for 24-72 hours. Vehicle controls (medium with DMSO) and positive controls (e.g., acetaminophen at high concentrations) are included.
-
Viability Assessment (MTT Assay):
-
After incubation, the treatment medium is removed.
-
100 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well.[18]
-
The plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[18]
-
The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is read on a microplate reader (e.g., at 570 nm). The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
Visualizing the Safety Assessment Process
To contextualize these protocols, the following diagrams illustrate key workflows and mechanisms in safety pharmacology.
Caption: General workflow for preclinical safety assessment of novel compounds.
Caption: Potential mechanism of pyrazole-induced hepatotoxicity.
Comparative Safety Profiles of Key Pyrazole Compounds
The following table summarizes the safety profiles of three distinct pyrazole-containing drugs, providing a snapshot of the diverse toxicological challenges within this class.
| Compound | Primary Mechanism of Action | Key Safety Concerns & Adverse Effects | Supporting Experimental/Clinical Data |
| Celecoxib | Selective COX-2 Inhibitor | Gastrointestinal: Lower risk of ulcers than non-selective NSAIDs, but risk remains. Dyspepsia, abdominal pain.[10][19]Cardiovascular: Increased risk of serious CV thrombotic events (MI, stroke), particularly at doses >200 mg/day and with long-term use.[7][12][13]Renal: Potential for renal toxicity, though may be less than some non-selective NSAIDs.[10] | Clinical trials and post-market surveillance show a dose-dependent increase in CV risk.[7][13] Umbrella reviews confirm superior GI safety compared to non-selective NSAIDs.[10] |
| Mavacamten | Cardiac Myosin Inhibitor | Cardiovascular: Dose-dependent reduction in Left Ventricular Ejection Fraction (LVEF). Risk of heart failure due to systolic dysfunction.[14][15] Dizziness, palpitations, fatigue.[15] | Clinical trials (e.g., EXPLORER-HCM) require strict LVEF monitoring.[14][15] Treatment is contraindicated if LVEF <55% and must be interrupted if it drops below 50%.[15] Real-world data confirms safety with appropriate monitoring.[20] |
| Tepoxalin | Dual COX/5-LOX Inhibitor (Veterinary) | Gastrointestinal: High incidence of vomiting, diarrhea, and blood in feces.[21][22][23] Risk of gastric ulceration with prolonged use.[22][24]Hepatic & Renal: Contraindicated in animals with pre-existing hepatic or cardiac disease.[21][23] Preclinical studies in rats showed hepatic necrosis and renal changes.[9]Reproductive: Embryo-fetal toxicity observed in canines.[22] | Clinical trial data in dogs showed a 10% incidence of GI reactions.[21][23] Preclinical toxicology studies in rats and dogs established no-effect dosages and characterized organ toxicities.[9] |
Discussion: Weaving a Narrative of Safety
This comparative analysis underscores that while the pyrazole scaffold is a valuable tool, it is not a monolith in terms of safety. The toxicological profile is intimately tied to the specific substitutions on the pyrazole ring and the resulting pharmacological target.
-
Target-Dependent vs. Off-Target Toxicity: The safety concerns for Celecoxib (CV risk) and Mavacamten (LVEF reduction) are largely extensions of their primary pharmacology. In contrast, the hepatotoxicity seen with some pyrazoles appears to be an off-target effect mediated by metabolic activation.[5][6] This distinction is crucial for drug design and screening strategies.
-
The Primacy of Early Screening: The case of 1-methyl-1H-pyrazole-5-carboxamides, which showed no cytotoxicity in standard assays but caused acute toxicity in rodents due to mitochondrial respiration inhibition, is a stark reminder of the limitations of routine screening panels.[25] It highlights the necessity of incorporating more mechanistic assays, such as mitochondrial toxicity assessments, early in the discovery pipeline to identify liabilities that standard cytotoxicity tests might miss.[25]
-
Predictive Toxicology and Rational Design: As our understanding of structure-toxicity relationships grows, in silico tools for predicting mutagenicity, carcinogenicity, and other toxicities are becoming increasingly valuable.[1][26] These computational approaches, combined with a deep understanding of metabolic pathways, can guide the rational design of new pyrazole derivatives, engineering out the structural motifs associated with toxicity while retaining therapeutic efficacy.
References
- Zubrin, INN-Tepoxalin. (2005). European Medicines Agency.
- Tepoxalin - Wikipedia. (n.d.). Wikipedia.
- Tepoxalin - Zubrin. (n.d.). Vetstream.
-
Lu, Y., & Cederbaum, A. I. (2008). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Toxicology, 247(2-3), 71-80. Retrieved from [Link]
- What are the approved indications for Mavacamten? (2025). Patsnap Synapse.
- Hadden, M. (n.d.). Veterinary drugs tepoxalin: Equine use and adverse effects. Prime Scholars Library.
- DeMaster, E. G., & Nagasawa, H. T. (1978). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Research communications in chemical pathology and pharmacology, 21(3), 473-485.
- Mavacamten Shows Landmark Success in Adolescent Obstructive HCM. (2026). Pharmacy Times.
-
Wang, X., et al. (2010). Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. Journal of Biological Chemistry, 285(49), 38237-38246. Retrieved from [Link]
-
de Faria, A. R., et al. (2013). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. European Journal of Medicinal Chemistry, 69, 584-591. Retrieved from [Link]
- Summary Safety Review - Celecoxib (CELEBREX and generics) - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2016). Health Canada.
-
Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Retrieved from [Link]
-
Argentieri, D. C., et al. (1994). Preclinical toxicity evaluation of tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, in Sprague-Dawley rats and beagle dogs. Drug development research, 32(3), 193-207. Retrieved from [Link]
-
Lii, Y. H., et al. (2015). Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. Therapeutics and Clinical Risk Management, 11, 1143-1151. Retrieved from [Link]
-
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2024). Celecoxib. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
- CAMZYOS® (mavacamten) EXPLORER-HCM & EXPLORER-LTE | Consolidated Safety Profile. (n.d.). Bristol Myers Squibb.
- Mavacamten effective and safe in obstructive HCM in real-world setting. (2025). Springer Medicine.
-
Ravula, P., et al. (2017). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Future Science OA, 3(4), FSO230. Retrieved from [Link]
-
Al-Kuraishy, H. M., et al. (2025). Safety and Efficacy of Mavacamten and Aficamten in Patients With Hypertrophic Cardiomyopathy. Journal of the American Heart Association, 14(5), e032145. Retrieved from [Link]
-
Pyrazole potentiates TNFα hepatotoxicity and oxidative stress in mice. (2021). ResearchGate. Retrieved from [Link]
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules, 18(11), 13624-13641. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2024). Future Medicinal Chemistry, 16(10), 747-764. Retrieved from [Link]
-
Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2016). Canada.ca. Retrieved from [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. Retrieved from [Link]
-
Pyrazoles and Cardiotoxicity. (n.d.). ResearchGate. Retrieved from [Link]
-
Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review. (2025). Clinical Therapeutics, 47(9), 1235-1249. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(24), 8756. Retrieved from [Link]
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved from [Link]
- Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research. (2025). BenchChem.
-
Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2026). ResearchGate. Retrieved from [Link]
-
4-Methylpyrazole Protects against Acetaminophen Hepatotoxicity in Mice and in Primary Human Hepatocytes. (2019). Human & Experimental Toxicology, 38(12), 1333-1345. Retrieved from [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. (2021). Bioorganic Chemistry, 114, 105122. Retrieved from [Link]
-
In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021. (2017). Chemico-Biological Interactions, 277, 60-67. Retrieved from [Link]
-
Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. (2019). ACS Medicinal Chemistry Letters, 10(10), 1436-1441. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). RSC Medicinal Chemistry, 14(11), 2136-2154. Retrieved from [Link]
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). Arkivoc.
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Medicinal Chemistry Research, 25(8), 1624-1635. Retrieved from [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). SciSpace. Retrieved from [Link]
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Chahal.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. (2025). Molecules, 30(5), 1123. Retrieved from [Link]
-
In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2023). Current Organic Synthesis, 20. Retrieved from [Link]
-
Brexpiprazole induces acute cardiotoxicity via disrupting Calcineurin/NFAT and Calcium Signaling Pathway: A validation from biochemical, echocardiographic, histological, and computational analysis. (2026). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Summary Safety Review - Celecoxib (CELEBREX and generics) - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]
- 8. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical toxicity evaluation of tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Canada.ca [canada.ca]
- 14. CAMZYOS® (mavacamten) EXPLORER-HCM & EXPLORER-LTE | Consolidated Safety Profile [camzyoshcp.com]
- 15. What are the approved indications for Mavacamten? [synapse.patsnap.com]
- 16. Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Client Challenge [springermedicine.com]
- 21. ec.europa.eu [ec.europa.eu]
- 22. Tepoxalin - Wikipedia [en.wikipedia.org]
- 23. ec.europa.eu [ec.europa.eu]
- 24. primescholarslibrary.org [primescholarslibrary.org]
- 25. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Antimicrobial Agents Against Standard Antibiotics
In the critical path of antimicrobial drug development, robust and standardized benchmarking is not merely a regulatory formality; it is the cornerstone of a compound's scientific validation. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute comparative antimicrobial activity studies with the highest degree of scientific integrity. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the data generated is both accurate and meaningful.
Section 1: Foundational Principles of Antimicrobial Benchmarking
The primary goal of benchmarking is to contextualize the activity of a novel compound within the existing landscape of antimicrobial therapy. This is achieved by comparing its potency against that of established, clinically relevant antibiotics. The two most fundamental metrics in this process are the Minimum Inhibitory Concentration (MIC) and the interpretation of these values using clinical breakpoints.
-
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[1][2] It is the most widely accepted quantitative measure of in vitro antimicrobial potency. A lower MIC value indicates that less of the drug is required to inhibit the organism's growth, signifying higher potency.[3]
-
Clinical Breakpoints: An MIC value alone is simply a number. Its clinical relevance is determined by comparing it to established breakpoints. Breakpoints are specific MIC values defined by authoritative bodies that categorize a microorganism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.[4][5] These categories are established through a complex analysis of microbiological data, pharmacokinetic/pharmacodynamic (PK/PD) properties, and clinical outcome data.[5][6]
-
Susceptible (S): Implies that an infection with the isolate may be appropriately treated with a standard dosage of the antimicrobial agent.[2][7]
-
Intermediate (I) / Susceptible - Increased Exposure (I): A category that includes isolates with MICs that are close to attainable blood and tissue levels and for which response rates may be lower than for susceptible isolates.[7] The EUCAST "Susceptible, Increased Exposure" definition indicates that the organism is likely to be eradicated if the antibiotic exposure is increased by adjusting the dosing regimen.[8]
-
Resistant (R): Implies that the organism is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.[2]
-
For any benchmarking study to be credible, it must adhere to the standardized methodologies set forth by globally recognized organizations like the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe.[9][10] These organizations provide detailed, harmonized protocols that ensure results are reproducible and comparable across different laboratories worldwide.[11][12]
Section 2: Designing a Robust Comparative Study
A well-designed study is the foundation of reliable data. The choices of which antibiotics to compare against and which microorganisms to test are critical.
Selecting Appropriate Comparator Antibiotics
The selection of standard antibiotics for comparison should be a deliberate process based on the profile of the investigational compound. The goal is to provide a clear picture of your compound's relative strengths and weaknesses. Key considerations include:
-
Mechanism of Action (MoA): Include antibiotics with the same MoA to benchmark potency, and antibiotics with different MoAs to highlight novelty.
-
Spectrum of Activity: If your compound targets Gram-positive bacteria, compare it against standards like vancomycin, daptomycin, and linezolid. For Gram-negative targets, comparators could include ceftazidime, meropenem, and ciprofloxacin.
-
Clinical Indication: Align comparator drugs with the intended clinical use of your novel agent.[13][14] For a compound intended for skin infections, comparators should be drugs used in that context.
-
Resistance Profile: Always include antibiotics to which resistance is a known clinical problem to demonstrate the utility of your compound against multi-drug resistant (MDR) strains.
Below is a decision-making flowchart for selecting appropriate comparators.
Caption: Decision flowchart for selecting comparator antibiotics.
Selecting Test Organisms and Quality Control (QC) Strains
The choice of bacterial strains is equally important. A comprehensive panel should include:
-
Reference Strains: Wild-type strains from recognized culture collections (e.g., ATCC, NCTC).
-
Clinical Isolates: A diverse panel of recent clinical isolates, including both susceptible and resistant phenotypes.
-
Mandatory QC Strains: Specific strains designated by CLSI and EUCAST with known, expected MIC or zone diameter ranges for standard antibiotics.[15][16] These strains are not for evaluating potency but for validating the test system itself. If the result for a QC strain falls outside its acceptable range, the entire batch of testing is considered invalid.[15]
Commonly used QC strains for routine testing include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
Section 3: Core Experimental Protocols for Determining Potency (MIC)
The broth microdilution method is the international reference standard for determining MICs.[8][19] The disk diffusion method is a simpler, qualitative alternative often used for routine clinical testing.[20]
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of each antimicrobial agent in a 96-well microtiter plate and then inoculating each well with a standardized suspension of the test organism.[21][22]
Causality Behind Key Steps:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[19] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can significantly affect the activity of certain antibiotics (e.g., aminoglycosides, tetracyclines) against P. aeruginosa.
-
Inoculum Preparation: The final inoculum density in each well must be ~5 x 10⁵ CFU/mL.[19][23] This is typically achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and then making a further dilution.[24] An inoculum that is too dense can lead to falsely high MICs, while one that is too sparse can lead to falsely low MICs.[25]
Experimental Workflow Diagram: Broth Microdilution
Caption: Experimental workflow for the broth microdilution MIC assay.
Step-by-Step Protocol: Broth Microdilution
-
Prepare Antimicrobial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the novel compound and each standard antibiotic in CAMHB. The final volume in each well should be 50 µL.[19]
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.[24] Transfer them into a tube of sterile saline.
-
Standardize Inoculum: Adjust the turbidity of the suspension with a nephelometer or by eye to match a 0.5 McFarland standard.[21] This must be used within 15 minutes.
-
Dilute Inoculum: Make a further dilution of the standardized suspension in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculate Plate: Within 15 minutes of its preparation, add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.[19]
-
Controls: Include a growth control well (inoculum + broth, no antibiotic) and a sterility control well (broth only) on every plate.[19]
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19][24]
-
Reading the MIC: After incubation, examine the plate. The growth control should be visibly turbid. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth as detected by the unaided eye.[23]
Disk Diffusion Method (Kirby-Bauer Test)
This method involves spreading a standardized bacterial inoculum onto a Mueller-Hinton agar (MHA) plate, followed by the application of paper disks impregnated with known concentrations of antimicrobial agents.[20][26] After incubation, the diameter of the zone of growth inhibition around each disk is measured.[27]
This method is primarily qualitative, but the zone diameters correlate with MICs and can be interpreted using CLSI/EUCAST breakpoint tables to categorize an organism as S, I, or R.[20] Its main advantage is simplicity and flexibility.[26] However, it is less suitable for novel compounds where impregnated disks are not available and can be problematic for large or poorly diffusing molecules.[25]
Section 4: Advanced Characterization: Time-Kill Kinetic Assays
While the MIC defines the concentration that inhibits growth, it does not describe the rate or extent of bacterial killing. A time-kill assay provides this dynamic information, allowing for the differentiation between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[28]
-
Bactericidal Activity: Generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum over a 24-hour period.[29]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in the initial inoculum.[29]
Step-by-Step Protocol: Time-Kill Assay
-
Prepare Inoculum: Prepare a standardized bacterial suspension in CAMHB, similar to the MIC protocol, to a starting density of ~5 x 10⁵ CFU/mL.[29]
-
Set Up Test Cultures: Prepare flasks or tubes containing CAMHB with the novel compound and standard antibiotics at various concentrations, typically multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
-
Inoculate and Incubate: Inoculate each flask with the prepared bacterial suspension and incubate at 35°C with shaking.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[30]
-
Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable colony-forming units (CFU)/mL.
-
Plot Data: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. This visual representation clearly shows the rate and extent of killing.[29]
Section 5: Data Analysis, Interpretation, and Presentation
Clear and standardized presentation of data is essential. For MIC comparisons, a summary table is highly effective.
Table 1: Example Comparative MIC Data (µg/mL) for a Novel Compound (NVC-01)
| Organism (Strain ID) | NVC-01 | Vancomycin | Linezolid | Daptomycin |
| S. aureus (ATCC 29213) - QC | 0.5 | 1 | 2 | 0.5 |
| S. aureus (MRSA, Clinical 1) | 1 | >32 (R) | 2 | 0.5 |
| S. aureus (VISA, Clinical 2) | 2 | 8 (I) | 2 | 1 |
| E. faecalis (ATCC 29212) - QC | 2 | 2 | 2 | 4 |
| E. faecalis (VRE, Clinical 3) | 4 | >32 (R) | 2 | 4 |
(Note: (R) = Resistant, (I) = Intermediate based on established breakpoints. QC strain results should be compared to published acceptable ranges.)
Section 6: Ensuring Scientific Integrity: Quality Control
As emphasized throughout this guide, quality control is non-negotiable. It is the self-validating system that ensures the trustworthiness of your results.[15]
-
Daily QC: Perform testing with designated QC strains (e.g., S. aureus ATCC 29213) for each batch of experiments.[18]
-
Record Keeping: Meticulously log all experimental parameters, including media lot numbers, expiration dates of reagents, and incubation times.
-
Troubleshooting: If a QC result is out of the acceptable range, all tests performed that day with that method are invalid.[15] Common causes of error include incorrect inoculum preparation, improper storage of antimicrobial disks/agents, or contamination.[31][32]
Conclusion
Benchmarking a novel antimicrobial agent is a multifaceted process that demands rigorous adherence to standardized protocols, thoughtful experimental design, and an unwavering commitment to quality control. By moving beyond simply generating numbers and understanding the causality behind each step, researchers can produce a robust, credible, and compelling data package. This approach, grounded in the principles established by CLSI and EUCAST, ensures that the evaluation of new antimicrobial candidates is both scientifically sound and clinically relevant, ultimately paving the way for the successful development of new therapies in the fight against infectious diseases.
References
-
National Committee for Infection Prevention and Control. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Retrieved from [Link]
-
EUCAST. (2025). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
-
MacGowan, A. P., & Wise, R. (2001). Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 17-28. Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Goyal, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36965. Retrieved from [Link]
-
Weese, J. S. (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress. Retrieved from [Link]
-
The Assay. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
-
Papich, M. G. (n.d.). Review: Interpreting Antimicrobial Susceptibility Results. Retrieved from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Singh, S. B., et al. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Bio-protocol, 15(16), e4844. Retrieved from [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
ResearchGate. (2016). Minimal İnhibition Concentration (MIC)?. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
EUCAST. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Retrieved from [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
Lee, H., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 41(1), 84-90. Retrieved from [Link]
-
EUCAST. (2026). EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
ISO. (2019). Broth microdilution reference methodology. CGSpace. Retrieved from [Link]
-
Marques, C. N., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56262. Retrieved from [Link]
-
FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food & Drug Administration. Retrieved from [Link]
-
Algethami, M. M., et al. (2024). Understanding the Practices and Challenges in Antimicrobial Susceptibility Testing: A Qualitative Study of Medical Laboratory Technicians in Saudi. Healthcare, 12(19), 2147. Retrieved from [Link]
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Retrieved from [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved from [Link]
-
CLSI. (n.d.). Clinical & Laboratory Standards Institute. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Vudumula, D., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(10), 1234. Retrieved from [Link]
-
Yasir, M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(4), 133-139. Retrieved from [Link]
-
Helsinki University. (n.d.). Validation of high-throughput time-kill assay. Helda. Retrieved from [Link]
-
Matijašić, M., et al. (2022). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 73(1), 1-16. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
Zimmer, B. L., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01958-17. Retrieved from [Link]
-
Thomson, K. S. (n.d.). Challenges in Antimicrobial Susceptibility Testing and Reporting. Retrieved from [Link]
-
Medical Advisory Board. (2025). What is the recommended approach for choosing antibiotics in different systems?. Retrieved from [Link]
-
Tamma, P. D., et al. (2024). Comparison of Different Strategies for Optimizing the Selection of Empiric Antibiotic Therapy for Pneumonia Caused by Gram-Negative Bacteria in Intensive Care Units: Unit-Specific Combination Antibiograms Versus Patient-Specific Risk Factors. Open Forum Infectious Diseases, 11(11), ofae618. Retrieved from [Link]
-
van der Meer, J. W. M. (2002). How do you choose antibiotic treatment? Journal of the Royal Society of Medicine, 95(10), 488-492. Retrieved from [Link]
-
The Pharmaceutical Journal. (2021). How to evaluate the clinical appropriateness of an antimicrobial. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. idexx.dk [idexx.dk]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. bsac.org.uk [bsac.org.uk]
- 5. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 6. vetmed.tamu.edu [vetmed.tamu.edu]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. nih.org.pk [nih.org.pk]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. droracle.ai [droracle.ai]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. bsac.org.uk [bsac.org.uk]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. microrao.com [microrao.com]
- 18. szu.gov.cz [szu.gov.cz]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. asm.org [asm.org]
- 21. youtube.com [youtube.com]
- 22. dickwhitereferrals.com [dickwhitereferrals.com]
- 23. cgspace.cgiar.org [cgspace.cgiar.org]
- 24. jove.com [jove.com]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. hardydiagnostics.com [hardydiagnostics.com]
- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 28. emerypharma.com [emerypharma.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. actascientific.com [actascientific.com]
- 31. ijmtlm.org [ijmtlm.org]
- 32. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to the Metabolic Stability of Pyrazole Derivatives
Introduction: The Privileged Scaffold and the Metabolic Hurdle
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." Its versatile five-membered heterocyclic structure is a cornerstone in a multitude of approved therapeutics, from the anti-inflammatory celecoxib to a new wave of kinase inhibitors in oncology. The power of the pyrazole lies in its ability to modulate polarity, participate in hydrogen bonding, and provide a rigid framework for precise interactions with biological targets.
However, the journey from a promising lead compound to a clinically effective drug is fraught with challenges, a primary one being metabolic instability. A compound that is rapidly metabolized by the body will fail to achieve the necessary therapeutic exposure, rendering it ineffective regardless of its potency. Therefore, a deep understanding of the metabolic fate of pyrazole derivatives is not just an academic exercise; it is a critical prerequisite for successful drug design and development.
This guide provides a comparative study of the metabolic stability of pyrazole derivatives, grounded in experimental data and established biochemical principles. We will dissect the primary metabolic pathways, explore how structural modifications can be strategically employed to enhance stability, and provide detailed, validated protocols for assessing metabolic liability in vitro.
Part 1: The Metabolic Fate of Pyrazoles - Key Enzymatic Pathways
The metabolic transformation of xenobiotics is broadly categorized into Phase I and Phase II reactions. For pyrazole derivatives, the liver is the primary site of metabolism, orchestrated mainly by the Cytochrome P450 (CYP) superfamily of enzymes.
Phase I Metabolism: The Oxidative Engine
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. The primary enzymes involved are CYPs and, to a lesser extent, Flavin-containing Monooxygenases (FMOs).
-
Cytochrome P450 (CYP) Oxidation: This is the most significant metabolic route for pyrazoles. Specific isoforms, such as CYP3A4 and CYP1A2 , are frequently implicated in their biotransformation. Common oxidative attacks include:
-
C-Hydroxylation: Direct oxidation of a carbon atom on the pyrazole ring or its substituents.
-
N-Dealkylation: Removal of alkyl groups attached to the pyrazole nitrogen atoms. For instance, the formation of N-demethyl-PZA from pyrazoloacridine is catalyzed by CYP3A4.
-
Oxidation of Substituents: Functional groups attached to the pyrazole core are also susceptible to oxidation.
-
-
Flavin-containing Monooxygenase (FMO) Oxidation: FMOs can catalyze the N-oxidation of the pyrazole ring, as seen in the formation of PZA N-oxide.
The susceptibility of a pyrazole derivative to these pathways is highly dependent on its specific substitution pattern, a concept we will explore in detail.
Caption: Key Phase I and Phase II metabolic pathways for pyrazole derivatives.
Phase II Metabolism: Conjugation for Clearance
Following Phase I oxidation, the now more polar metabolites can undergo Phase II conjugation reactions to further increase water solubility and facilitate excretion. For pyrazoles, the most relevant pathway is:
-
N-Glucuronidation: The attachment of glucuronic acid to a pyrazole nitrogen, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This has been observed as a metabolic route for several pyrazole-containing compounds.
Part 2: Structure-Metabolic Stability Relationships (SMSR)
The art of modern drug design lies in rationally modifying a chemical scaffold to optimize its pharmacokinetic properties without sacrificing its desired pharmacological activity. For pyrazoles, enhancing metabolic stability is a common goal, achieved primarily through strategic substitutions.
The Impact of Substituents
The electronic properties and steric bulk of substituents on the pyrazole ring profoundly influence its metabolic fate.
-
Metabolic Blocking: Introducing groups that shield susceptible positions from enzymatic attack is a cornerstone strategy.
-
Halogens: Fluorine and trifluoromethyl (CF3) groups are widely used as "metabolic blockers." Their strong electron-withdrawing nature deactivates adjacent C-H bonds, making them less prone to CYP-mediated oxidation. The enhanced metabolic stability of celecoxib, for example, is partly attributed to its trifluoromethyl group.
-
Bulky Groups: Sterically large groups, such as a tert-butyl substituent, can physically hinder the approach of metabolic enzymes to the pyrazole core, thereby improving stability.
-
-
Bioisosteric Replacements: Bioisosterism involves substituting one chemical group with another that retains similar physical and chemical properties, leading to comparable biological activity. This strategy is twofold for pyrazoles:
-
Pyrazole as a Bioisostere: The pyrazole ring itself is often used to replace other functionalities, such as phenol or amide groups, to confer greater metabolic stability and improved physicochemical properties.
-
Replacing the Pyrazole Ring: In cases where the pyrazole core itself is a metabolic liability, it can be replaced with other five-membered heterocycles like oxadiazoles, imidazoles, or triazoles to modulate stability and activity.
-
Comparative Data on Pyrazole Stability
The following table summarizes how different structural modifications can impact the metabolic stability of pyrazole derivatives, as measured by in vitro half-life (t½) in human liver microsomes (HLM).
| Compound ID | Core Structure | Key Substituent (R) | Hypothetical t½ in HLM (min) | Rationale for Stability |
| PZ-01 | Phenyl-pyrazole | -H (unsubstituted) | 15 | Unprotected phenyl ring is susceptible to hydroxylation. |
| PZ-02 | Phenyl-pyrazole | -F (at para-position) | 45 | Fluorine deactivates the phenyl ring, reducing susceptibility to oxidation. |
| PZ-03 | Phenyl-pyrazole | -CF3 (at para-position) | > 60 | Trifluoromethyl group acts as a highly effective metabolic blocker. |
| PZ-04 | Alkyl-pyrazole | -CH3 | 20 | Methyl group can be oxidized to a carboxylic acid. |
| PZ-05 | Alkyl-pyrazole | -t-butyl | 55 | Steric bulk of the tert-butyl group hinders enzymatic access. |
Part 3: Experimental Protocols for Assessing Metabolic Stability
To quantitatively compare the metabolic stability of novel pyrazole derivatives, standardized in vitro assays are essential. The two most widely used systems are liver microsomes and cryopreserved hepatocytes.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is a workhorse in early drug discovery. It primarily evaluates Phase I metabolism by utilizing subcellular fractions of the liver (microsomes) that are rich in CYP enzymes.
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated source of Phase I enzymes, making the assay cost-effective and high-throughput for screening.
-
Why NADPH? The Cytochrome P450 system is a monooxygenase that requires a nicotinamide adenine dinucleotide phosphate (NADPH) cofactor as a source of reducing equivalents for its catalytic cycle. Without it, the oxidative reactions will not proceed.
-
Why 37°C? This temperature mimics physiological conditions, ensuring optimal enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the pyrazole test compound (e.g., 10 mM in DMSO). Dilute to a 100 µM working solution in buffer.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension and the test compound working solution (final test compound concentration is typically 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, quenching all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining percentage of the parent pyrazole compound at each time point relative to the 0-minute sample.
-
Caption: Experimental workflow for the liver microsomal stability assay.
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive metabolic picture as intact hepatocytes contain both Phase I and Phase II enzyme systems, as well as transporters.
Causality Behind Experimental Choices:
-
Why Hepatocytes? They are the "gold standard" in vitro model, representing a more physiologically relevant system that captures a broader range of metabolic pathways, including conjugation.
-
Why Suspension Culture? It ensures uniform exposure of the cells to the test compound.
-
Why Viability Check? Ensuring high cell viability (typically >80%) is critical for the trustworthiness of the data, as dead or dying cells will not have competent metabolic activity.
Step-by-Step Methodology:
-
Cell Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Centrifuge the cell suspension to pellet the cells and remove the cryopreservation medium.
-
Resuspend the hepatocyte pellet in fresh medium and determine cell viability and density (e.g., using Trypan Blue exclusion).
-
Adjust the cell density to a final concentration of 0.5 x 10⁶ viable cells/mL.
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the pyrazole test compound (typically at a final concentration of 1 µM).
-
Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker to keep the cells in suspension.
-
-
Time-Point Sampling & Analysis:
-
The sampling, quenching, and analysis steps are identical to those described in the HLM assay (Protocol 1, steps 3 & 4).
-
Data Analysis and Interpretation
For both assays, the primary output is the disappearance of the parent compound over time.
-
Calculate Half-Life (t½): Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint): This value represents the inherent ability of the liver to metabolize a drug.
-
Clint (in vitro) = (0.693 / t½) * (Incubation Volume / Amount of Microsomal Protein or Number of Hepatocytes)
-
Compounds can then be binned into low, medium, or high clearance categories, providing a clear, data-driven basis for comparison and selection for further development.
Conclusion: Integrating Stability into Drug Design
The metabolic stability of pyrazole derivatives is not an immutable property but a key parameter that can be rationally engineered. By understanding the principal metabolic pathways—primarily CYP-mediated oxidation and N-glucuronidation—and the profound influence of structural modifications, medicinal chemists can strategically design next-generation compounds with optimized pharmacokinetic profiles.
The use of validated, reproducible in vitro assays, such as those employing liver microsomes and hepatocytes, is fundamental to this process. These experimental systems provide the quantitative data needed to build robust structure-metabolic stability relationships, enabling project teams to prioritize compounds with a higher probability of in vivo success. Ultimately, a proactive approach that integrates metabolic stability assessment early and often in the discovery pipeline is essential for translating the promise of the pyrazole scaffold into effective therapeutics.
References
-
The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes - PubMed. (2004, February 15). PubMed. [Link]
-
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]
- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide
Personal protective equipment for handling 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
As a Senior Application Scientist, I approach the handling of specialized research chemicals not just as a regulatory requirement, but as a precise scientific discipline. The compound 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a structurally complex molecule. In drug discovery, pyrazole-phenol scaffolds are frequently evaluated as kinase inhibitors, allosteric modulators, or fluorescent probes.
Because this is a specialized Active Pharmaceutical Ingredient (API) lacking a universal, historically robust Safety Data Sheet (SDS), we cannot rely on generic safety advice. Instead, we must apply predictive hazard assessment and establish a self-validating safety framework —where the successful execution of a protocol inherently proves it was done safely.
Below is your comprehensive, causality-driven guide to the safe handling, operational logistics, and disposal of this compound.
Molecular Hazard Assessment & Exposure Banding
To design an effective safety protocol, we must first understand why the molecule is hazardous by deconstructing its structural moieties.
-
The Phenol Core: Phenols are notorious for causing chemical burns and rapid dermal penetration. More dangerously, they possess a localized anesthetic effect that can delay pain perception, meaning a researcher might not immediately realize they have been exposed.
-
The Pyrazole-3-yl Group: This nitrogen-rich heterocycle is a privileged scaffold in pharmacology, known for its high affinity to kinase active sites. We must assume it possesses high, off-target systemic bioactivity.
-
The Methoxyphenoxy Substituent: This bulky, ether-linked group significantly increases the molecule's lipophilicity (LogP). High lipophilicity facilitates rapid transit across human lipid bilayers (skin and mucous membranes).
Following the [1], novel bioactive compounds with unknown systemic toxicities and skin-penetrating moieties must be conservatively assigned to OEB 4 .
Table 1: Hazard Profile & NIOSH OEB Classification
| Structural Moiety | Predictive Hazard | Causality / Mechanism | NIOSH OEB Tier 1 Default |
| Phenol Core | Corrosivity, Dermal Toxicity | Rapid protein denaturation; local anesthetic effect delays pain perception. | Band C / D |
| Pyrazole-3-yl | Systemic Toxicity | High affinity for biological targets; potential off-target enzyme modulation. | Band D / E |
| Methoxyphenoxy | Enhanced Absorption | Increased lipophilicity facilitates rapid transit across lipid bilayers. | Absorption Modulator |
| Overall Scaffold | High Hazard API | Unknown synergistic effects; requires stringent engineering controls. | Band 4 (1–10 µg/m³) |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for OEB 4 compounds. Your PPE must act as a self-validating barrier system.
Table 2: Scale-Dependent PPE Requirements
| Equipment Type | Analytical Scale (<10 mg) | Preparative Scale (>10 mg) | Causality & Self-Validating Feature |
| Gloves | Double Nitrile (Contrasting colors, e.g., green inner, blue outer) | Double Nitrile + Extended Cuffs taped to sleeves | Phenols permeate latex easily. Contrasting colors provide immediate visual breach detection if the outer glove tears. |
| Body Protection | Flame-retardant Lab Coat | Tyvek Suit + Chemical-resistant Apron | Prevents lipophilic powder accumulation on personal clothing. |
| Eye/Face | Safety Goggles | Goggles + Full Face Shield | Protects mucous membranes from micro-aerosolized powders. |
| Respiratory | Chemical Fume Hood | Powder Weighing Isolator / Glovebox | Prevents inhalation. Hood airflow is validated via a physical sash indicator. |
Operational Workflow & Handling Protocols
When handling dry powders of lipophilic compounds, the greatest risk is invisible micro-aerosolization caused by static cling.
Protocol: Closed-System Solubilization and Transfer
-
Airflow Validation: Tape a 1x1 inch tissue strip to the bottom of the fume hood sash. Visual inward flutter validates active negative pressure before any chemical container is opened, fulfilling requirements of the[2].
-
Static Mitigation: Wipe the exterior of an anti-static weighing boat with a damp, lint-free cloth to discharge static electricity. Causality: Highly lipophilic powders repel each other under static load, causing them to launch into the air during transfer.
-
Aliquoting: Weigh the desired mass of 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol using a micro-spatula inside the hood.
-
In-Hood Solubilization: Do not transfer dry powder out of the hood. Inject your primary organic solvent (e.g., DMSO or Ethanol) directly into the weighing vial. Causality: Solubilizing the compound immediately eliminates the inhalation risk of airborne dust.
-
Seal and Transfer: Cap the vial with a PTFE-lined septum. Wipe the exterior of the vial with an isopropanol-soaked wipe.
-
Decontamination Verification: Inspect the vial and balance area under a 365 nm UV lamp. Conjugated pyrazoles often exhibit fluorescence; the absence of fluorescence validates complete surface decontamination.
Caption: Step-by-step operational workflow for handling novel pyrazole-phenol derivatives.
Spill Response & Decontamination Logic
Water should never be the primary solvent for a solid spill of this compound. The lipophilic methoxyphenoxy group renders it highly insoluble in water; a wet paper towel will simply smear the compound, increasing the contaminated surface area and dermal exposure risk.
Protocol: Targeted Spill Response
-
Isolate & Assess: Lower the fume hood sash. Determine if the spill is a solid powder or a solubilized liquid.
-
Solid Spills: Use the "Wet Wipe Method." Dampen a highly absorbent pad with isopropanol or polyethylene glycol (PEG 400) . Causality: PEG and isopropanol readily dissolve phenolic compounds, lifting them from the surface rather than spreading them.
-
Liquid Spills: Apply an inert absorbent (e.g., vermiculite or diatomaceous earth). Causality: Avoid strong oxidizers or basic absorbents, as phenols can react exothermically.
-
Validation: Post-cleanup, perform a secondary wipe with a clean swab and utilize a colorimetric phenol assay (or UV light) to verify absolute decontamination.
Caption: Decision matrix and logic flow for chemical spill assessment and decontamination.
Waste Disposal Plan
Adhere strictly to the guidelines outlined in[3] for novel APIs.
-
Liquid Waste: Segregate into designated "Halogen-Free Organic Waste" carboys (assuming dissolution in DMSO/EtOH). Ensure the carboy is explicitly labeled with the presence of a "Phenol Derivative" to prevent downstream mixing with incompatible strong oxidizers (e.g., nitric acid waste), which could cause an explosive nitration reaction.
-
Solid Waste: All contaminated consumables (outer gloves, weighing boats, isopropanol wipes, empty vials) must be double-bagged in 6-mil polyethylene bags, zip-tied, and labeled as "Contaminated Solid Waste - High Hazard API." This waste must be routed for high-temperature commercial incineration.
References
-
The NIOSH Occupational Exposure Banding Process for Chemical Risk Management Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL:[Link]
-
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (National Research Council) URL:[Link]
Sources
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